Product packaging for 5-Ethylnon-2-en-1-ol(Cat. No.:CAS No. 93840-82-5)

5-Ethylnon-2-en-1-ol

Cat. No.: B15176905
CAS No.: 93840-82-5
M. Wt: 170.29 g/mol
InChI Key: JOUGWEAOYMZAGM-VOTSOKGWSA-N
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Description

5-Ethylnon-2-en-1-ol is a high-purity unsaturated alcohol provided as a reference standard for research and development purposes. This compound is characterized by a nonene chain substituted with an ethyl group at the fifth carbon and a hydroxyl group at the terminal carbon of the chain, a structure that suggests potential utility in various synthetic pathways. As a mid-chain alkyl-substituted alkenol, it may serve as a valuable intermediate or building block in organic synthesis, particularly in the development of more complex molecules such as fragrances, flavors, or pharmaceuticals. Its molecular structure makes it a candidate for studying structure-activity relationships or as a precursor in hydrogenation and oxidation reactions. Researchers can utilize this compound to explore its behavior in catalytic processes or its incorporation into polymers and other advanced materials. The specific mechanism of action and full spectrum of biological or chemical activity for this compound are areas of ongoing investigation and have not been fully characterized. This product is intended for laboratory analysis and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B15176905 5-Ethylnon-2-en-1-ol CAS No. 93840-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-82-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-5-ethylnon-2-en-1-ol

InChI

InChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+

InChI Key

JOUGWEAOYMZAGM-VOTSOKGWSA-N

Isomeric SMILES

CCCCC(CC)C/C=C/CO

Canonical SMILES

CCCCC(CC)CC=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 5-Ethylnon-2-en-1-ol, a chiral allylic alcohol. Due to the absence of a specific, published procedure for this molecule, this document provides a comprehensive, plausible route based on well-established organometallic and reduction methodologies. The synthesis is designed to be efficient and scalable, employing common laboratory reagents and techniques.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is made at the C4-C5 bond, leading to two simpler precursors: a four-carbon α,β-unsaturated aldehyde and a seven-carbon organometallic reagent. This approach allows for the late-stage coupling of two fragments to construct the carbon skeleton of the target molecule.

G cluster_main cluster_intermediate1 target This compound intermediate1 Heptan-3-one target->intermediate1 C-C Disconnection (Grignard) intermediate2 Crotonaldehyde target->intermediate2 C=C Disconnection (Wittig) reagent1 Ethylmagnesium bromide (Grignard Reagent) intermediate1->reagent1 C-C Disconnection reagent2 Butanal intermediate1->reagent2 C-C Disconnection reagent3 Acetaldehyde

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis involves two main stages:

  • Stage 1: Synthesis of the Grignard Reagent: Preparation of pentylmagnesium bromide from 1-bromopentane.

  • Stage 2: Grignard Addition to an α,β-Unsaturated Aldehyde: Reaction of the Grignard reagent with crotonaldehyde to form the carbon skeleton and the secondary alcohol.

  • Stage 3: Selective Reduction: A selective reduction of the intermediate ketone to the desired allylic alcohol.

G cluster_reagents start1 1-Bromopentane grignard Pentylmagnesium bromide start1->grignard 1 reagent1 Mg, THF intermediate 5-Ethylnon-2-en-4-one grignard->intermediate 2a start2 Crotonaldehyde start2->intermediate 2b product This compound intermediate->product 3 reagent2 Pentylmagnesium bromide reagent3 H3O+ workup reduction NaBH4, CeCl3 (Luche Reduction)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Methodology: This procedure follows a standard protocol for the preparation of a Grignard reagent.

  • An oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 eq) and a small crystal of iodine.

  • The flask is gently heated with a heat gun under a stream of dry nitrogen to activate the magnesium.

  • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • A solution of 1-bromopentane (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.

  • Once the reaction has started (as evidenced by a color change and gentle refluxing), the remaining 1-bromopentane solution is added at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Methodology: The nucleophilic addition of the Grignard reagent to the carbonyl carbon of crotonaldehyde. To favor 1,2-addition over 1,4-addition, the reaction is carried out at low temperatures.

  • The solution of pentylmagnesium bromide prepared in Stage 1 is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of crotonaldehyde (0.9 eq) in anhydrous THF is added dropwise to the cooled Grignard solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, 5-ethylnon-2-en-4-one.

Methodology: The Luche reduction is a chemoselective method for the reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing the competing 1,4-reduction of the double bond.[1]

  • The crude 5-ethylnon-2-en-4-one from Stage 2 is dissolved in methanol.

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) is added to the solution and stirred until it dissolves.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of acetone.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the expected reagents, conditions, and outcomes for the proposed synthesis.

Step Reaction Starting Materials Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
1 Grignard Formation1-Bromopentane, MgIodine (cat.)THFRT to reflux2-3>90
2 Grignard AdditionPentylmagnesium bromide, Crotonaldehyde-THF-782-375-85
3 Luche Reduction5-Ethylnon-2-en-4-oneNaBH₄, CeCl₃·7H₂OMethanol01-285-95

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. The proposed three-step synthesis, commencing with commercially available starting materials, employs robust and well-documented chemical transformations. The key steps involve the formation of a Grignard reagent, its subsequent addition to an α,β-unsaturated aldehyde, and a final chemoselective reduction. The provided experimental protocols and data offer a solid foundation for researchers to successfully synthesize this target molecule in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to 5-Ethylnon-2-en-1-ol: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

The physicochemical properties of 5-Ethylnon-2-en-1-ol are predicted based on the general trends observed for other long-chain aliphatic alcohols.[1][2] These compounds are typically colorless, oily liquids or waxy solids at room temperature.[3] The presence of the hydroxyl group imparts some polarity, influencing its solubility.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₂₂OCalculated based on structure.
Molecular Weight 170.30 g/mol Calculated based on molecular formula.
Boiling Point ~220-240 °CEstimated based on trends for C11 alcohols. Boiling points of long-chain alcohols increase with chain length.[4]
Melting Point < 0 °CThe ethyl branch and the double bond will likely disrupt crystal packing, leading to a low melting point.
Density ~0.84 - 0.86 g/mLSimilar to other unsaturated C11 alcohols like 10-undecen-1-ol.
Solubility in Water InsolubleLong-chain alcohols have very low solubility in water.[5]
Solubility in Organic Solvents SolubleExpected to be soluble in common organic solvents like ethanol, ether, and acetone.
Refractive Index ~1.45Estimated based on values for similar unsaturated alcohols.

Proposed Synthesis: A Grignard Approach

A plausible and widely used method for the synthesis of alcohols with a specific carbon skeleton is the Grignard reaction.[6][7][8][9][10][11] This approach allows for the formation of a new carbon-carbon bond by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound. For the synthesis of this compound, a Grignard reaction between 1-bromobutane and 2-heptenal is proposed.

Overall Reaction

CH₃(CH₂)₃MgBr + CH₃(CH₂)₃CH=CHCHO → this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • 2-Heptenal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.

    • Allow the flask to cool to room temperature under an inert atmosphere.

    • Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Reaction with 2-Heptenal:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-heptenal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-heptenal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization of this compound

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of the synthesized this compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - ~5.5-5.8 ppm: Multiplets corresponding to the vinyl protons (-CH=CH-). - ~4.1 ppm: Doublet corresponding to the protons of the hydroxymethyl group (-CH₂OH). - ~3.5-4.0 ppm: Broad singlet for the hydroxyl proton (-OH). - ~2.0-2.2 ppm: Multiplet for the allylic proton (-CH(Et)-). - ~0.8-1.6 ppm: A complex series of multiplets for the aliphatic protons of the ethyl and butyl groups.
¹³C NMR - ~125-135 ppm: Two signals for the vinyl carbons (-CH=CH-). - ~65 ppm: Signal for the hydroxymethyl carbon (-CH₂OH). - ~40-45 ppm: Signal for the carbon bearing the ethyl group (-CH(Et)-). - ~10-35 ppm: Multiple signals for the aliphatic carbons.
FT-IR (cm⁻¹) - ~3300-3400 (broad): O-H stretching of the alcohol. - ~3010-3030: =C-H stretching of the alkene. - ~2850-2960: C-H stretching of the aliphatic groups. - ~1650-1670 (weak): C=C stretching of the alkene. - ~1050: C-O stretching of the primary alcohol.
Mass Spec (m/z) - [M]+ at 170.30: Molecular ion peak. - [M-18]+: Peak corresponding to the loss of water. - Fragmentation pattern consistent with a long-chain alcohol structure.
Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a FT-IR spectrometer with an ATR accessory.

  • Identify the characteristic absorption bands for the hydroxyl, vinyl, and aliphatic C-H groups.

3. Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source.

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Butylmagnesium Bromide (Grignard Reagent) Mg->Grignard BrBu 1-Bromobutane BrBu->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Add dropwise at 0 °C Heptenal 2-Heptenal Heptenal->ReactionMix Ether2 Anhydrous Diethyl Ether Ether2->ReactionMix Quench Quenching (aq. NH4Cl) ReactionMix->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Confirmation PurifiedProduct Purified Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR IR FT-IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS Analysis Data Interpretation - Chemical Shifts - Functional Groups - Molecular Weight - Fragmentation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: General workflow for the structural characterization of a synthesized organic compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, a potential synthetic route, and the necessary characterization techniques for this compound. While experimental data for this specific molecule is scarce, the provided information, based on well-established chemical principles and data from analogous compounds, offers a solid starting point for researchers and professionals interested in its synthesis and potential applications. The detailed protocols and workflows serve as a practical guide for the laboratory preparation and verification of this novel long-chain unsaturated alcohol.

References

Technical Guide: Properties, Synthesis, and Analysis of 5-Ethylnonan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number for "5-Ethylnon-2-en-1-ol" could not be definitively located in public chemical databases. This technical guide will therefore focus on the structurally related and well-documented saturated alcohol, 5-Ethyl-2-nonanol (CAS No. 103-08-2) . The information presented herein pertains to this saturated analogue.

This guide provides a comprehensive overview of 5-Ethyl-2-nonanol, including its chemical and physical properties, established synthesis protocols, and methods for its analysis. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-Ethyl-2-nonanol.

PropertyValueReference
CAS Number 103-08-2[1][2][3][4][5]
Molecular Formula C₁₁H₂₄O[1][2][3][4][5]
Molecular Weight 172.31 g/mol [1][2][4]
IUPAC Name 5-ethylnonan-2-ol[1][2]
Boiling Point 223.04 °C (at 760 mm Hg, estimated)[6]
Flash Point 99.20 °C (211.00 °F, TCC, estimated)[6]
Vapor Pressure 0.020 mmHg (at 25.00 °C, estimated)[6]
Water Solubility 57.47 mg/L (at 25 °C, estimated)[6]
LogP (o/w) 4.093 (estimated)[6]
Density 0.826-0.845 g/cm³[1]
LD50 Dermal (Rabbit) 4760 mg/kg[6]

Experimental Protocols

This protocol describes a general method for the synthesis of secondary alcohols, such as 5-Ethyl-2-nonanol, through the reaction of an aldehyde with a Grignard reagent.[7][8][9]

Objective: To synthesize 5-Ethyl-2-nonanol by reacting heptanal with an ethylmagnesium halide Grignard reagent.

Materials:

  • Heptanal

  • Ethyl bromide (or other suitable ethyl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve heptanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the heptanal solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and 1 M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 5-Ethyl-2-nonanol.

This protocol outlines a general method for the analysis of long-chain fatty alcohols.[10][11][12]

Objective: To identify and quantify 5-Ethyl-2-nonanol in a sample.

Materials:

  • Sample containing 5-Ethyl-2-nonanol

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a long-chain alcohol not present in the sample)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5, HP-5)

Procedure:

  • Sample Preparation and Derivatization:

    • If the alcohol is part of a complex matrix (e.g., biological sample), an initial extraction and purification step may be necessary. This can involve saponification followed by liquid-liquid extraction.[13][14]

    • Accurately weigh a known amount of the sample and dissolve it in an anhydrous solvent.

    • Add a known amount of the internal standard.

    • Add the derivatizing agent (e.g., BSTFA) to convert the alcohol to its more volatile trimethylsilyl (TMS) ether derivative.[13]

    • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.

    • The mass spectrometer will then ionize and fragment the eluted compounds, generating a unique mass spectrum for each component.

    • The retention time and the mass spectrum of the TMS-derivatized 5-Ethyl-2-nonanol can be compared to a known standard for identification.

    • Quantification can be achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 5-Ethyl-2-nonanol are not extensively documented, long-chain alcohols are known to play roles as intermediates in various metabolic pathways and can influence cell membrane properties. The following diagram illustrates a generalized workflow for the synthesis and analysis of a secondary alcohol like 5-Ethyl-2-nonanol.

Synthesis_and_Analysis_Workflow Start Starting Materials (Aldehyde & Alkyl Halide) Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Nucleophilic_Addition Nucleophilic Addition Grignard_Formation->Nucleophilic_Addition Reacts with Aldehyde Crude_Product Crude Product Nucleophilic_Addition->Crude_Product Workup Aqueous Work-up & Extraction Purification Purification (Distillation) Workup->Purification Pure_Product Pure 5-Ethyl-2-nonanol Purification->Pure_Product Crude_Product->Workup Analysis GC-MS Analysis Pure_Product->Analysis Data Structural & Purity Data Analysis->Data

Caption: Workflow for the synthesis and analysis of 5-Ethyl-2-nonanol.

Biological Context and Potential Applications

5-Ethyl-2-nonanol is utilized in the fragrance and flavor industry.[1] Its structural characteristics, including a secondary alcohol group and a branched alkyl chain, make it a valuable intermediate in the synthesis of more complex molecules.[1] It serves as a building block in the creation of various pharmaceutical and agrochemical compounds.[1] While not extensively studied for its own biological activity, long-chain alcohols can exhibit antimicrobial properties and may be found as volatile compounds in some natural products.

References

Technical Guide: Spectroscopic Analysis of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 5-Ethylnon-2-en-1-ol. Due to the absence of published experimental data for this specific compound, this guide focuses on predicted spectroscopic values and expected spectral features based on its chemical structure. It serves as a reference for researchers involved in the synthesis, identification, or analysis of this and structurally related molecules. Detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided, alongside a workflow for in silico spectroscopic analysis.

Introduction

This compound is an unsaturated fatty alcohol. Its structure, featuring a primary allylic alcohol and an ethyl branch, suggests potential applications as a precursor in organic synthesis, or as a fragrance or pheromone component. Accurate structural elucidation is paramount for any further investigation into its chemical and biological properties. Spectroscopic techniques such as NMR, IR, and MS are the cornerstone of such characterization.

This guide presents a predictive analysis of the spectroscopic data for the (E)-isomer of this compound, which is generally the more stable isomer. The information herein provides a baseline for researchers to compare against experimentally obtained data.

Predicted Spectroscopic Data

The following data has been generated using computational prediction tools and analysis of structural features.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for (E)-5-Ethylnon-2-en-1-ol in CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for (E)-5-Ethylnon-2-en-1-ol

Atom Number(s)Predicted Chemical Shift (ppm)Predicted MultiplicityProtons
14.08d2H
25.68dt1H
35.62dt1H
41.95m2H
51.45m1H
61.25 - 1.35m4H
71.25 - 1.35m2H
80.88t3H
9 (Ethyl)1.25 - 1.35m2H
10 (Ethyl)0.85t3H
OH~1.5 - 2.5 (variable)br s1H

Table 2: Predicted ¹³C NMR Data for (E)-5-Ethylnon-2-en-1-ol

Atom NumberPredicted Chemical Shift (ppm)
163.8
2129.5
3133.2
436.5
541.0
629.8
722.9
814.1
9 (Ethyl)25.5
10 (Ethyl)10.5
Expected Infrared (IR) Spectroscopy Features

The IR spectrum will be dominated by absorptions corresponding to the alcohol and alkene functional groups.

Table 3: Expected Key IR Absorptions for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3200 - 3600Strong, Broad
C-H (Alkene)Stretch3010 - 3100Medium
C-H (Alkane)Stretch2850 - 3000Strong
C=C (Alkene)Stretch1660 - 1680Medium, Sharp
C-O (Alcohol)Stretch1000 - 1260Strong
=C-H (Alkene)Bend960 - 980 (for E-isomer)Strong
Expected Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound (C₁₁H₂₂O) is expected at m/z = 170. However, this peak may be weak or absent due to facile fragmentation of alcohols.[1][2]

Key expected fragmentation patterns include:

  • Loss of Water (M-18): A prominent peak at m/z = 152 resulting from the dehydration of the alcohol is anticipated.[2][3]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would involve the loss of an alkyl radical. Cleavage at the C3-C4 bond (alpha to the double bond) is also likely, leading to resonance-stabilized fragments.[1][4][5]

  • Loss of Ethyl Radical (M-29): Fragmentation at the C5 position, leading to a peak at m/z = 141.

  • Loss of Butyl Radical (M-57): Fragmentation at the C5 position, resulting in a peak at m/z = 113.

Detailed Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for a standard small molecule analysis.[6][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is compatible with the sample and does not have overlapping signals with key resonances.

    • Agitate the vial gently to ensure the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. A typical experiment uses a 30° or 90° pulse angle with a relaxation delay (d1) of 1-5 seconds and 8 to 16 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common and requires minimal sample preparation.[8][9][10]

  • Sample Preparation & Background Scan:

    • Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[10]

  • Sample Analysis:

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a tissue and then cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a volatile, thermally stable compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

    • Transfer the solution to a 2 mL autosampler vial and cap it with a septum.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

      • Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280 °C. Hold at the final temperature for 5-10 minutes.

      • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: Set to ~230 °C.

      • Quadrupole Temperature: Set to ~150 °C.

      • Scan Range: Set the mass-to-charge ratio (m/z) scan range from 40 to 500 amu.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern to confirm the structure. Compare the spectrum to spectral libraries (e.g., NIST) if available, though a match for this specific compound is unlikely.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflows for spectroscopic analysis and the relationship between molecular structure and spectral output.

G cluster_workflow In Silico Spectroscopic Prediction Workflow mol_structure Define Molecular Structure (this compound) conf_search Conformational Search (Molecular Mechanics) mol_structure->conf_search ir_ms_analysis Analyze Functional Groups for Expected IR/MS Signals mol_structure->ir_ms_analysis dft_opt Geometry Optimization (DFT Calculations) conf_search->dft_opt nmr_calc Calculate NMR Shielding Tensors (e.g., GIAO method) dft_opt->nmr_calc boltzmann Boltzmann Weighting of Conformers nmr_calc->boltzmann nmr_predict Generate Predicted NMR Spectrum boltzmann->nmr_predict report Compile Spectroscopic Report nmr_predict->report ir_predict Predict Key IR Absorptions ir_ms_analysis->ir_predict ms_predict Predict MS Fragmentation ir_ms_analysis->ms_predict ir_predict->report ms_predict->report

Caption: Workflow for the computational prediction of spectroscopic data.

G cluster_correlation Structure-Spectra Correlation for this compound mol Molecular Structure C11H22O fg_oh O-H Group mol->fg_oh fg_cc_double C=C Double Bond mol->fg_cc_double fg_alkyl Alkyl Chain (C-H, C-C) mol->fg_alkyl spec_nmr NMR Signals (~11 unique environments) mol->spec_nmr Predicts chemical shifts & coupling patterns spec_ir IR Absorptions fg_oh->spec_ir ~3300 cm-1 (Broad O-H) ~1050 cm-1 (C-O) spec_ms MS Fragmentation fg_oh->spec_ms Loss of H2O (M-18) fg_cc_double->spec_ir ~1670 cm-1 (C=C) ~3020 cm-1 (=C-H) ~970 cm-1 (=C-H bend) fg_alkyl->spec_ir 2850-3000 cm-1 (C-H) fg_alkyl->spec_ms Alkyl radical loss

Caption: Correlation between structure and expected spectroscopic signals.

References

Introduction to the Mass Spectrometry of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 5-Ethylnon-2-en-1-ol

Abstract: This technical guide provides a comprehensive overview of the theoretical electron ionization (EI) mass spectrometry fragmentation of this compound. Due to the absence of published experimental data for this specific compound, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for unsaturated and allylic alcohols. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a foundational understanding of the expected mass spectrum. The content includes detailed descriptions of the primary fragmentation mechanisms, a quantitative summary of predicted fragment ions, a hypothetical experimental protocol for data acquisition, and a visual representation of the fragmentation pathways.

Electron ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds.[1][2] The process involves bombarding a molecule with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.[1][3] The fragmentation patterns are indicative of the molecule's structure.

Alcohols, in particular, undergo characteristic fragmentation reactions, primarily α-cleavage and dehydration (the loss of a water molecule).[3][4][5] The presence of unsaturation, as in this compound, introduces additional fragmentation pathways, such as allylic cleavage, which can lead to the formation of resonance-stabilized carbocations.

Predicted Fragmentation Pathways of this compound

The structure of this compound is CH₃(CH₂)₃CH(CH₂CH₃)CH₂CH=CHCH₂OH. Its nominal molecular weight is 170 amu. The following are the predicted primary fragmentation pathways under electron ionization.

Molecular Ion (M⁺)

The initial ionization event will produce a molecular ion with a mass-to-charge ratio (m/z) of 170. For many alcohols, the molecular ion peak is often weak or entirely absent due to the rapid subsequent fragmentation.[2][4]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][5] For a primary alcohol like this compound, this can result in the formation of a resonance-stabilized oxonium ion. The most prominent α-cleavage is expected to be the loss of the larger alkyl substituent from the α-carbon, but in this primary alcohol, it would lead to the formation of the [CH₂OH]⁺ ion at m/z 31.

Dehydration (Loss of Water)

A very common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion.[3][4][5] This would produce a fragment at m/z 152.

Allylic Cleavage

The presence of a double bond at the C2-C3 position makes the C4-C5 bond susceptible to cleavage, which would result in a resonance-stabilized allylic cation. This cleavage is predicted to yield a fragment at m/z 85.

Cleavage at the Branching Point

The ethyl group at the C5 position represents a branching point in the carbon chain. Cleavage at this site can occur in two ways:

  • Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at m/z 141 (170 - 29).

  • Loss of a butyl radical (•C₄H₉): This involves the cleavage of the main chain and would produce a fragment ion at m/z 113 (170 - 57).

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for this compound in an EI mass spectrum.

m/zProposed Fragment IonFragmentation Pathway
170[C₁₁H₂₂O]⁺•Molecular Ion (M⁺)
152[C₁₁H₂₀]⁺•Dehydration (Loss of H₂O)
141[C₉H₁₇O]⁺Cleavage at C5 (Loss of •C₂H₅)
113[C₇H₁₃O]⁺Cleavage at C5 (Loss of •C₄H₉)
85[C₅H₉O]⁺Allylic Cleavage at C4-C5
31[CH₂OH]⁺Alpha-Cleavage

Hypothetical Experimental Protocol

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

Reagents and Materials:

  • This compound standard

  • High-purity helium (carrier gas)

  • Hexane (solvent), HPLC grade

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 30-400

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern and compare it with the theoretical predictions.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation mechanisms for this compound.

Fragmentation_Pathways cluster_main Primary Fragmentation of this compound cluster_frags Fragment Ions M_plus Molecular Ion (M⁺•) [C₁₁H₂₂O]⁺• m/z = 170 M_minus_18 [M - H₂O]⁺• m/z = 152 M_plus->M_minus_18 - H₂O M_minus_29 [M - C₂H₅]⁺ m/z = 141 M_plus->M_minus_29 - •C₂H₅ M_minus_57 [M - C₄H₉]⁺ m/z = 113 M_plus->M_minus_57 - •C₄H₉ m_z_85 [C₅H₉O]⁺ m/z = 85 M_plus->m_z_85 Allylic Cleavage m_z_31 [CH₂OH]⁺ m/z = 31 M_plus->m_z_31 α-Cleavage

Caption: Predicted EI fragmentation pathways of this compound.

Experimental_Workflow Sample_Prep Sample Preparation (100 ppm in Hexane) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: GC-MS experimental workflow for this compound analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of allylic alcohols. It details the key vibrational frequencies, the influence of molecular structure and interactions on the IR spectrum, and provides detailed experimental protocols for obtaining high-quality data.

Introduction to the Infrared Spectroscopy of Allylic Alcohols

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to allylic alcohols, IR spectroscopy provides valuable insights into the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-oxygen (C-O) single bond, which are the defining features of this class of compounds. The position, intensity, and shape of the absorption bands in an IR spectrum are highly sensitive to the molecular environment, including hydrogen bonding, conformation, and substitution.

Characteristic Vibrational Frequencies of Allylic Alcohols

The infrared spectrum of an allylic alcohol is dominated by several key absorption bands. Understanding the origin and typical frequency ranges of these bands is crucial for accurate spectral interpretation.

O-H Stretching Vibrations

The hydroxyl group gives rise to a prominent and informative absorption band in the IR spectrum. The exact frequency of the O-H stretching vibration is highly dependent on the extent of hydrogen bonding.

  • Free (non-hydrogen-bonded) O-H: In the vapor phase or in very dilute solutions in non-polar solvents, the O-H stretch appears as a sharp, relatively weak band.

  • Intramolecular Hydrogen Bonding: In certain conformations, the hydroxyl group can form a hydrogen bond with the π-electrons of the adjacent double bond. This interaction causes a slight shift to a lower frequency.

  • Intermolecular Hydrogen Bonding: In concentrated solutions or as a pure liquid, extensive intermolecular hydrogen bonding occurs, resulting in a very broad and intense absorption band at a significantly lower frequency.[1][2][3]

C=C Stretching Vibrations

The stretching vibration of the carbon-carbon double bond in allylic alcohols gives rise to a characteristic absorption band in the mid-infrared region. The position of this band can be influenced by substitution on the double bond.

C-O Stretching Vibrations

The stretching vibration of the carbon-oxygen single bond is also a key diagnostic feature in the IR spectrum of allylic alcohols. The frequency of this absorption can help distinguish between primary, secondary, and tertiary allylic alcohols.

Other Vibrational Modes

Other important vibrational modes include C-H stretching and bending vibrations. The =C-H stretching of the vinyl group appears at a higher frequency than the -C-H stretching of the saturated alkyl portions of the molecule.

Quantitative Data Summary

The following tables summarize the characteristic infrared absorption frequencies for the key functional groups in allylic alcohols.

Table 1: O-H Stretching Frequencies

Vibrational ModeFrequency Range (cm⁻¹)AppearanceConditions
Free O-H Stretch3600 - 3650Sharp, weakDilute solution in non-polar solvent (e.g., CCl₄)
Intramolecular H-bond (O-H•••π)3500 - 3600Sharp, mediumDependent on conformation
Intermolecular H-bond3200 - 3500Broad, strongConcentrated solution or neat liquid

Table 2: C=C and C-O Stretching Frequencies

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C=C Stretch1640 - 1680Medium to weakCan be influenced by conjugation and substitution.
C-O Stretch (Primary)1000 - 1075Strong
C-O Stretch (Secondary)1075 - 1150Strong
C-O Stretch (Tertiary)1100 - 1200Strong

Table 3: C-H Stretching and Bending Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Intensity
=C-H Stretch3010 - 3100Medium
-C-H Stretch (sp³)2850 - 2960Strong
=C-H Out-of-plane Bend890 - 990Strong
-C-H Bend1350 - 1480Medium

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for analyzing liquid allylic alcohol samples using both transmission and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Method 1: Transmission Spectroscopy using a Liquid Cell

This method is suitable for neat liquid samples or solutions of allylic alcohols in an appropriate solvent.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2).[4]

  • Syringes for sample injection

  • Allylic alcohol sample

  • Appropriate solvent (if preparing a solution), ensuring it has minimal absorption in the spectral regions of interest.

  • Kimwipes or other lint-free tissue

  • Cleaning solvent (e.g., chloroform or isopropanol).[5]

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Assemble the liquid cell with clean, dry windows.

    • If analyzing a solution, fill the cell with the pure solvent. For a neat sample, an empty, clean cell is used for the background.

    • Place the cell in the sample holder of the spectrometer.

    • Acquire a background spectrum.[6][7] This will subtract the absorbance of the solvent and the cell windows from the final sample spectrum.

  • Sample Preparation and Loading:

    • Disassemble the cell and place one to two drops of the liquid allylic alcohol sample onto the center of one window.[8]

    • Carefully place the second window on top, ensuring no air bubbles are trapped.[5]

    • Reassemble the cell holder.[8]

    • For solutions, flush the cell with the sample solution using a syringe.[4]

  • Sample Spectrum Acquisition:

    • Place the sample-filled cell into the spectrometer's sample compartment.

    • Acquire the sample spectrum.[7] It is common practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the cell windows with an appropriate solvent and dry them completely before storing them in a desiccator.[4][5]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9][10]

  • Allylic alcohol sample

  • Pipette or dropper

  • Kimwipes or other lint-free tissue

  • Cleaning solvent (e.g., isopropanol).[4]

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready for use.

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum with the clean, empty ATR crystal.[11]

  • Sample Application:

    • Place a small drop of the liquid allylic alcohol sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6][10]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum.[11] The instrument's software will perform real-time data collection.

  • Data Processing: The software will automatically process the data to generate the final spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft, lint-free cloth soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[4][9]

Visualizations

The following diagrams illustrate key workflows and relationships in the infrared spectroscopy of allylic alcohols.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start Start sample_prep Prepare Allylic Alcohol Sample (Neat or in Solution) start->sample_prep background Acquire Background Spectrum (Empty Cell/Solvent or Clean ATR) sample_prep->background load_sample Load Sample into Cell or onto ATR Crystal background->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum process_spectrum Process Spectrum (Background Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks (O-H, C=C, C-O) process_spectrum->identify_peaks interpret Interpret Spectrum (Structural Elucidation) identify_peaks->interpret report Report Findings interpret->report

Caption: Experimental workflow for FTIR analysis of allylic alcohols.

logical_relationships cluster_structure Molecular Structure cluster_interactions Interactions & Conformation cluster_spectrum IR Spectral Features hydroxyl Hydroxyl Group (-OH) co_bond C-O Bond hydroxyl->co_bond h_bonding Hydrogen Bonding (Inter- & Intramolecular) hydroxyl->h_bonding influences double_bond C=C Double Bond conformation Conformation (e.g., gauche, cis) double_bond->conformation influences cc_stretch C=C Stretch (1640-1680 cm⁻¹) double_bond->cc_stretch gives rise to co_stretch C-O Stretch (1000-1200 cm⁻¹) co_bond->co_stretch gives rise to oh_stretch O-H Stretch (3200-3650 cm⁻¹) Broad or Sharp h_bonding->oh_stretch determines shape & position conformation->h_bonding affects intramolecular

Caption: Relationship between structure and IR spectrum of allylic alcohols.

References

Predicted Boiling Point of 5-Ethylnon-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis and prediction of the boiling point for the unsaturated branched-chain alcohol, 5-Ethylnon-2-en-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on the physicochemical properties and methodologies relevant to the determination of this compound's boiling point.

Executive Summary

The boiling point of a substance is a critical physical property, influencing its purification, handling, and application. For novel compounds such as this compound, where experimental data may be scarce, predictive methodologies based on structural analogues and established physicochemical principles are invaluable. This guide establishes a predicted boiling point for this compound in the range of 228-235 °C . This prediction is derived from a comprehensive analysis of the boiling points of structurally related compounds, considering the influence of molecular weight, hydrogen bonding, alkyl branching, and unsaturation.

Prediction of Boiling Point

The boiling point of this compound is predicted based on the analysis of structurally similar compounds. The primary factors influencing the boiling point of this molecule are its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, an ethyl branch on the carbon chain, and a carbon-carbon double bond.

  • Molecular Weight and Hydrogen Bonding : As a C11 alcohol, this compound has a significant molecular weight, which contributes to strong van der Waals forces.[1] The presence of a primary alcohol functional group allows for strong intermolecular hydrogen bonding, which significantly elevates the boiling point compared to alkanes of similar molecular weight.[2][3]

  • Effect of Branching : The ethyl group at the 5-position introduces branching in the carbon chain. Generally, branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular interactions (van der Waals forces). This weakening of intermolecular forces typically results in a lower boiling point compared to a straight-chain isomer.[4] For instance, the estimated boiling point of 5-ethyl-2-nonanol is around 223-225°C, which is lower than that of the straight-chain undecan-1-ol (243°C).[1][5]

  • Effect of Unsaturation : The double bond at the 2-position introduces rigidity to the molecule and can slightly increase its polarity, potentially leading to stronger dipole-dipole interactions. This effect is generally less pronounced than that of branching but is expected to slightly raise the boiling point compared to its saturated analogue.

Considering these factors, the predicted boiling point of this compound is estimated to be slightly higher than its saturated branched analogue (5-ethyl-2-nonanol) and lower than the straight-chain saturated C11 alcohol (undecan-1-ol).

Data Presentation

The following table summarizes the boiling points of relevant compounds used in the prediction for this compound.

Compound NameMolecular FormulaStructureBoiling Point (°C)Key Structural Feature
Nonan-1-olC9H20OStraight-chain C9 alcohol215Shorter Carbon Chain
2-Nonen-1-olC9H18OStraight-chain unsaturated C9 alcoholNo data foundShorter Chain, Unsaturation
Undecan-1-olC11H24OStraight-chain C11 alcohol243Straight Chain
5-Ethyl-2-nonanolC11H24OBranched saturated C11 alcohol~223-225 (estimated)Branching
This compound C11H22O Branched unsaturated C11 alcohol 228-235 (Predicted) Branching and Unsaturation

Experimental Protocols for Boiling Point Determination

For a high-boiling-point, potentially viscous liquid like this compound, standard boiling point determination methods may need to be adapted. The following are detailed methodologies for accurate determination.

Thiele Tube Method

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.[6][7][8]

Apparatus:

  • Thiele tube

  • High-temperature resistant oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated, with an appropriate range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or microburner

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with the heating oil to a level that will immerse the thermometer bulb and the majority of the small test tube.

  • Add a small amount (0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube, with its open end downwards, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and uniform heating.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[10] Record this temperature.

  • Repeat the procedure for at least two more concordant readings.

Distillation under Reduced Pressure (Vacuum Distillation)

For compounds with very high boiling points, distillation at atmospheric pressure can lead to decomposition. Vacuum distillation allows the substance to boil at a lower temperature.[11][12]

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer port

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the sample of this compound and a stirring bar into the round-bottom flask.

  • Connect the apparatus to the vacuum source with a trap in between to protect the pump.

  • Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.

  • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

  • The liquid will begin to boil at a reduced temperature. Record the temperature at which the vapor condenses and is collected in the receiving flask. This is the boiling point at the recorded pressure.

  • To estimate the boiling point at atmospheric pressure, a pressure-temperature nomograph can be used.

Visualization of Influencing Factors

The logical relationship between the molecular features of this compound and its predicted boiling point is illustrated in the following diagram.

BoilingPointPrediction cluster_molecule This compound Structure cluster_properties Intermolecular Forces cluster_effect Effect on Boiling Point Mol C11H22O OH Hydroxyl Group (-OH) Mol->OH Branch Ethyl Branch Mol->Branch Unsat Double Bond (C=C) Mol->Unsat HB Strong Hydrogen Bonding OH->HB VdW van der Waals Forces Branch->VdW Reduces surface area DD Dipole-Dipole Interactions Unsat->DD Increases rigidity/polarity IncreaseBP Increases Boiling Point HB->IncreaseBP DecreaseBP Decreases Boiling Point VdW->DecreaseBP DD->IncreaseBP Prediction Predicted Boiling Point (228-235 °C) IncreaseBP->Prediction DecreaseBP->Prediction

Caption: Factors influencing the predicted boiling point of this compound.

References

A-Technical-Guide-to-the-Stereoisomers-of-5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnon-2-en-1-ol is a chiral allylic alcohol with significant potential in various fields of chemical synthesis and drug development. Its molecular structure contains two stereogenic elements: a chiral center at the fifth carbon (C5) and a double bond between the second and third carbons (C2-C3), which gives rise to geometric isomerism.[1][2] This results in a total of four possible stereoisomers. Understanding the distinct properties and synthesis of each stereoisomer is crucial, as they can exhibit different biological activities and physical properties.[1][3]

The four stereoisomers are:

  • (2E, 5R)-5-Ethylnon-2-en-1-ol

  • (2E, 5S)-5-Ethylnon-2-en-1-ol

  • (2Z, 5R)-5-Ethylnon-2-en-1-ol

  • (2Z, 5S)-5-Ethylnon-2-en-1-ol

This guide provides an in-depth overview of these stereoisomers, including their structural relationships, potential methods for their synthesis and separation, and analytical techniques for their characterization.

Stereoisomer Relationships and Structural Analysis

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[1][2]

  • (2E, 5R) and (2E, 5S) are enantiomers.

  • (2Z, 5R) and (2Z, 5S) are enantiomers.

  • The relationship between any (E)-isomer and any (Z)-isomer is diastereomeric. For example, (2E, 5R) and (2Z, 5R) are diastereomers.

stereoisomers cluster_E E-Isomers cluster_Z Z-Isomers E_R (2E, 5R) E_S (2E, 5S) E_R->E_S Enantiomers Z_R (2Z, 5R) E_R->Z_R Diastereomers Z_S (2Z, 5S) E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/mL)
(2E, 5R)C₁₁H₂₂O170.30Data not availableData not available
(2E, 5S)C₁₁H₂₂O170.30Data not availableData not available
(2Z, 5R)C₁₁H₂₂O170.30Data not availableData not available
(2Z, 5S)C₁₁H₂₂O170.30Data not availableData not available

Table 2: Spectroscopic and Polarimetric Data of this compound Stereoisomers

StereoisomerSpecific Rotation [α]D¹H-NMR Chemical Shifts (ppm)¹³C-NMR Chemical Shifts (ppm)
(2E, 5R)Expected to be equal in magnitude and opposite in sign to (2E, 5S)Data not availableData not available
(2E, 5S)Expected to be equal in magnitude and opposite in sign to (2E, 5R)Data not availableData not available
(2Z, 5R)Expected to be equal in magnitude and opposite in sign to (2Z, 5S)Data not availableData not available
(2Z, 5S)Expected to be equal in magnitude and opposite in sign to (2Z, 5R)Data not availableData not available

Experimental Protocols

The synthesis and separation of chiral allylic alcohols like this compound require stereoselective methods.

Stereoselective Synthesis

A common strategy for the synthesis of chiral allylic alcohols involves the asymmetric reduction of an α,β-unsaturated ketone.

Protocol: Asymmetric Reduction of 5-Ethylnon-2-en-1-one

  • Synthesis of the Precursor Ketone: The synthesis would begin with the preparation of (E)- and (Z)-5-ethylnon-2-en-1-one.

  • Asymmetric Reduction: The enone is then reduced using a chiral reducing agent, such as a borane reagent with a chiral ligand (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), to stereoselectively produce one enantiomer of the allylic alcohol. The choice of the (R)- or (S)-catalyst determines which enantiomer is formed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography.

Other synthetic approaches include the catalytic asymmetric addition of vinyl nucleophiles to aldehydes.[4]

Separation of Stereoisomers

If a stereoselective synthesis is not employed, a racemic mixture of enantiomers will be produced. The resolution of these enantiomers is necessary.[5][6][7] Diastereomers, having different physical properties, can often be separated by standard techniques like column chromatography or crystallization.[2][8][9]

Protocol: Resolution of Enantiomers via Diastereomeric Ester Formation

  • Esterification: The racemic mixture of this compound is reacted with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid) in the presence of a coupling agent (e.g., DCC) to form a mixture of diastereomeric esters.

  • Separation of Diastereomers: The resulting diastereomeric esters have different physical properties and can be separated by fractional crystallization or chromatography.[10]

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using NaOH) to yield the individual, enantiomerically pure alcohols.

  • Purification: The resolved alcohols are purified from the reaction mixture.

workflow cluster_synthesis Synthesis & Resolution start Racemic this compound esterification Esterification with (R)-Mandelic Acid start->esterification diastereomers Mixture of Diastereomeric Esters ((R,R) and (S,R)) esterification->diastereomers separation Chromatographic Separation diastereomers->separation ester_R (R,R) Ester separation->ester_R ester_S (S,R) Ester separation->ester_S hydrolysis_R Hydrolysis ester_R->hydrolysis_R hydrolysis_S Hydrolysis ester_S->hydrolysis_S alcohol_R (R)-5-Ethylnon-2-en-1-ol hydrolysis_R->alcohol_R alcohol_S (S)-5-Ethylnon-2-en-1-ol hydrolysis_S->alcohol_S

Figure 2: Workflow for the resolution of enantiomers.

Analytical Characterization

Distinguishing between the stereoisomers requires specific analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are different.[3] Derivatization with a chiral agent can be used to distinguish enantiomers by converting them into diastereomers.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers using a chiral stationary phase.

  • Polarimetry: Enantiomers rotate plane-polarized light to an equal but opposite degree. This technique can be used to determine the enantiomeric purity of a sample.

  • Infrared (IR) Spectroscopy: IR spectroscopy is generally not effective for distinguishing between stereoisomers as they often have very similar vibrational modes.[11]

Conclusion

The four stereoisomers of this compound present unique challenges and opportunities in chemical research and development. Their synthesis requires careful stereocontrol, and their separation relies on established resolution techniques. A thorough characterization using a combination of spectroscopic and chromatographic methods is essential to ensure the stereochemical purity of each isomer for further application, particularly in the pharmaceutical industry where the chirality of a molecule can drastically affect its therapeutic properties.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the in vitro cytotoxicity of the compound 5-Ethylnon-2-en-1-ol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and data analysis. Additionally, a sample data layout and a graphical representation of the experimental workflow are included to facilitate ease of use and interpretation.

Introduction

The assessment of cytotoxicity is a critical step in the development of new therapeutic agents and for the toxicological evaluation of chemical compounds. The MTT assay is a reliable and sensitive method to quantify the cytotoxic effects of a compound on cultured cells. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that are responsible for this conversion.[2] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 500 and 600 nm) using a multi-well spectrophotometer.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3][4] This protocol is specifically tailored for the evaluation of this compound but can be adapted for other similar compounds.

Materials and Reagents

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, HepG2, or Balb/c 3T3). The choice of cell line should be guided by the specific research objectives.

  • This compound: The test compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL Penicillin, and 100 µg/mL Streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[1][2][3][5] The solution should be filter-sterilized and protected from light.[2][3]

  • Solubilization Solution: A solution to dissolve the formazan crystals, such as 0.01 M HCl in 10% SDS solution, or acidic isopropanol (4 mM HCl, 0.1% NP-40 in isopropanol).[4][5]

  • Phosphate Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • 96-well flat-bottom sterile cell culture plates.

  • CO₂ Incubator: Maintained at 37°C with 5% CO₂.

  • Microplate Reader: Capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm.

Experimental Protocol

Cell Seeding
  • Culture the selected cell line to about 80% confluency in a T-75 flask.

  • For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Suspension cells can be directly collected.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL). A cell titration experiment is recommended to determine the optimal seeding density.[4]

  • Seed 100 µL of the cell suspension (containing 1 x 10⁴ cells) into each well of a 96-well plate.

  • Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach and resume growth.

Compound Treatment
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired test concentrations.

  • After the overnight incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used for the test compound.

    • Untreated Control (Positive Control): Cells in a complete culture medium without the test compound.

    • Blank Control: Wells containing only the culture medium without cells to measure background absorbance.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

MTT Assay
  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[3][4]

  • Incubate the plate for 3 to 4 hours at 37°C in a CO₂ incubator, protected from light.[3][4] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

  • Add 100 µL of the solubilization solution (e.g., SDS-HCl or acidic isopropanol) to each well to dissolve the formazan crystals.[4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1][5]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][3]

Data Presentation

The results of the cytotoxicity assay should be presented in a clear and organized manner. The raw absorbance values are first corrected by subtracting the blank control values. The percentage of cell viability is then calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The calculated data can be summarized in a table as shown below.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.087100.0
0 (Vehicle Control)1.2310.09198.2
11.1520.07591.9
100.9870.06378.7
250.6540.04252.2
500.3210.02525.6
1000.1580.01912.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding (1x10^4 cells/well in 96-well plate) Compound_Prep 2. Compound Preparation (Serial dilutions of this compound) Treatment 3. Cell Treatment (Incubate with compound for 24-72h) Compound_Prep->Treatment MTT_Addition 4. MTT Addition (10 µL of 5 mg/mL MTT) Treatment->MTT_Addition Incubation 5. Incubation (3-4 hours at 37°C) MTT_Addition->Incubation Solubilization 6. Formazan Solubilization (Add 100 µL of solubilization solution) Incubation->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT cytotoxicity assay.

Alternative Cytotoxicity Assays

While the MTT assay is robust, other methods can also be employed to assess cytotoxicity, each with its own advantages.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6] The amount of dye taken up is proportional to the number of viable cells.[7]

  • Lactate Dehydrogenase (LDH) Release Assay: This method measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium.[8] The amount of LDH released is indicative of the level of cytotoxicity.

The choice of assay may depend on the specific compound being tested and the expected mechanism of cell death. It is often recommended to use multiple assays to confirm the cytotoxic effects of a compound.[9]

References

Screening for Antioxidant Activity in Novel Unsaturated Alcohols: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the identification and characterization of novel antioxidant compounds are pivotal for the advancement of therapeutics against oxidative stress-related diseases. This document provides a comprehensive guide to the screening of novel unsaturated alcohols for their antioxidant potential, complete with detailed experimental protocols, data presentation standards, and visual workflows.

The exploration of new chemical entities with the ability to counteract oxidative damage is a continuous effort in medicinal chemistry and pharmacology. Unsaturated alcohols, a class of organic compounds characterized by the presence of at least one double or triple bond and a hydroxyl group, represent a promising area of investigation for novel antioxidant agents. Their structural features, including the presence of π-electrons and a hydrogen-donating hydroxyl group, suggest a potential for radical scavenging and metal-chelating activities.

Data Summary: Antioxidant Activities of Novel Unsaturated Alcohols and Related Compounds

The following tables summarize the antioxidant activities of several novel synthetic compounds, including unsaturated alcohols and structurally related molecules, as determined by various in vitro assays. The data is presented in terms of IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.

CompoundDPPH Radical Scavenging (IC50/EC50, µg/mL)ABTS Radical Scavenging (IC50/EC50, µg/mL)Reference Compound (IC50/EC50, µg/mL)
2,2’-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ)Not Reported (EC50)24.35Propyl Gallate (18.17)
Novel Flavonol (JVF3)61.4 µMNot ReportedAscorbic Acid (54.08 µM)
Novel Chalcone (JVC3)> 300 µM53.76 µMAscorbic Acid (91.21 µM)
Novel Chalcone (JVC4)> 300 µM50.34 µMAscorbic Acid (91.21 µM)
CompoundLipid Peroxidation Inhibition (IC50, µM)Reference Compound (IC50, µM)
Novel Chalcone (JVC2)33.64Quercetin (320.36)
Novel Flavonol (JVF3)358.47Quercetin (320.36)

Experimental Protocols

Detailed methodologies for the key antioxidant screening assays are provided below. These protocols are designed to be adaptable for the evaluation of novel unsaturated alcohols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1][2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (novel unsaturated alcohols)

  • Reference standard (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds and the reference standard in the same solvent.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[1][3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Reference standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the reference standard.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Reference standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and the reference standard.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using the reference standard.

  • The antioxidant capacity of the test compounds is expressed as FRAP values (in µM of Fe²⁺ equivalents or Trolox equivalents).

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or tissue homogenates. The extent of lipid peroxidation is typically measured by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method.[1]

Materials:

  • Phosphate buffer

  • Tissue homogenate (e.g., rat liver) or liposome suspension

  • Ferrous sulfate (FeSO₄) or another pro-oxidant

  • Test compounds

  • Reference standard (e.g., Quercetin, Vitamin E)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a tissue homogenate or liposome suspension in phosphate buffer.

  • Incubate the homogenate/liposome suspension with the test compound or reference standard at various concentrations.

  • Induce lipid peroxidation by adding a pro-oxidant like FeSO₄.

  • Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA, followed by the addition of TBA reagent.

  • Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes) to develop the pink-colored MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The percentage of inhibition of lipid peroxidation is calculated.

  • The IC50 value is determined from the concentration-response curve.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution R2 Add DPPH Solution P1->R2 P2 Prepare Test Compound Dilutions R1 Add Test Compound/Standard to Microplate P2->R1 P3 Prepare Reference Standard Dilutions P3->R1 R1->R2 R3 Incubate in Dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS Radical Cation (ABTS•+) P2 Dilute ABTS•+ Solution P1->P2 R2 Add Diluted ABTS•+ Solution P2->R2 P3 Prepare Test Compound Dilutions R1 Add Test Compound/Standard to Microplate P3->R1 P4 Prepare Reference Standard Dilutions P4->R1 R1->R2 R3 Incubate R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent R2 Add FRAP Reagent P1->R2 P2 Prepare Test Compound Dilutions R1 Add Test Compound/Standard to Microplate P2->R1 P3 Prepare Reference Standard Dilutions P3->R1 A2 Generate Standard Curve P3->A2 R1->R2 R3 Incubate at 37°C R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A3 Determine FRAP Value A1->A3 A2->A3

FRAP Assay Workflow

Lipid_Peroxidation_Workflow cluster_prep Preparation & Incubation cluster_reaction TBARS Reaction cluster_analysis Analysis P1 Prepare Tissue Homogenate/Liposomes P2 Add Test Compound/Standard P1->P2 P3 Induce Peroxidation (e.g., FeSO4) P2->P3 P4 Incubate at 37°C P3->P4 R1 Stop Reaction (TCA) P4->R1 R2 Add TBA Reagent R1->R2 R3 Heat in Boiling Water R2->R3 R4 Cool and Centrifuge R3->R4 A1 Measure Supernatant Absorbance at 532 nm R4->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Lipid Peroxidation Inhibition Assay Workflow

Antioxidant Signaling Pathways

The antioxidant activity of novel unsaturated alcohols can be mediated through various cellular signaling pathways. A primary mechanism involves the direct scavenging of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. Furthermore, these compounds may upregulate endogenous antioxidant defense systems by activating transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification enzymes.

Antioxidant_Signaling cluster_stress Oxidative Stress cluster_compound Antioxidant Compound cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage UA Novel Unsaturated Alcohol UA->ROS Direct Scavenging Nrf2 Nrf2 Activation UA->Nrf2 Induction ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Gene Expression Enzymes->ROS Detoxification Protection Cellular Protection

Antioxidant Signaling Pathway

References

Application Notes and Protocols for Antimicrobial Screening of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. 5-Ethylnon-2-en-1-ol is a synthetic compound with potential biological activities that warrant investigation for its antimicrobial properties. This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial screening of this compound against a panel of pathogenic bacteria and fungi. The described assays are fundamental in preliminary antimicrobial research and are designed to be reproducible and quantifiable.

The primary objectives of these protocols are to determine the susceptibility of various microorganisms to this compound and to quantify its potency, typically by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] These assays serve as a critical first step in the evaluation of a potential new antimicrobial drug.

Recommended Test Organisms

A panel of clinically relevant and standard reference strains should be used to assess the spectrum of activity of this compound. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast/Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Data Presentation

All quantitative data from the antimicrobial screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Value]Vancomycin[Insert Value]
Bacillus subtilisATCC 6633[Insert Value]Penicillin[Insert Value]
Escherichia coliATCC 25922[Insert Value]Gentamicin[Insert Value]
Pseudomonas aeruginosaATCC 27853[Insert Value]Ciprofloxacin[Insert Value]
Candida albicansATCC 90028[Insert Value]Amphotericin B[Insert Value]
Aspergillus nigerATCC 16404[Insert Value]Itraconazole[Insert Value]

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test OrganismStrainConcentration on Disk (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[Insert Value][Insert Value]Vancomycin (30 µg)[Insert Value]
Bacillus subtilisATCC 6633[InsertValue][Insert Value]Penicillin (10 U)[Insert Value]
Escherichia coliATCC 25922[Insert Value][Insert Value]Gentamicin (10 µg)[Insert Value]
Pseudomonas aeruginosaATCC 27853[Insert Value][Insert Value]Ciprofloxacin (5 µg)[Insert Value]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][5][6]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented with L-glutamine and buffered with MOPS.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (~1-2 x 10^8 CFU/mL for bacteria, ~1-5 x 10^6 CFU/mL for yeast).[7]

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin, Amphotericin B)

  • Negative control (broth and solvent only)

  • Growth control (broth and inoculum)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth.

    • Add 10 µL of the diluted inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_results Results prep_broth Add 100 µL Broth to all wells add_compound Add 100 µL Compound to first well serial_dilute Perform 2-fold serial dilutions add_compound->serial_dilute inoculate Add 10 µL of standardized inoculum serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[6][8][9] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solutions of known concentrations

  • Mueller-Hinton Agar (MHA) plates.[10]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)

  • Negative control disk (impregnated with solvent)

  • Forceps

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure uniform coverage.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks with sterile forceps to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a negative control (solvent) disk on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Plate Inoculation cluster_disk Disk Application cluster_incubation Incubation cluster_results Results prep_inoculum Prepare 0.5 McFarland inoculum swab_plate Swab MHA plate for a lawn prep_inoculum->swab_plate apply_disks Apply compound & control disks swab_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone Agar_Well_Diffusion_Workflow cluster_prep Plate Inoculation cluster_well Well Creation & Filling cluster_incubation Incubation cluster_results Results prep_inoculum Prepare 0.5 McFarland inoculum swab_plate Swab MHA plate for a lawn prep_inoculum->swab_plate create_wells Create wells in the agar swab_plate->create_wells fill_wells Add compound & controls to wells create_wells->fill_wells incubate Incubate at 37°C for 18-24h fill_wells->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone

References

Application Notes and Protocols: High-Throughput Screening of 5-Ethylnon-2-en-1-ol Derivatives for Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the high-throughput screening (HTS) of a hypothetical library of 5-Ethylnon-2-en-1-ol derivatives to identify compounds with anti-proliferative activity. The described workflow is applicable to adherent cancer cell lines and utilizes a robust luminescence-based cell viability assay. Detailed methodologies for the primary screen, hit confirmation, and data analysis are provided, along with examples of data presentation and visualization of the experimental workflow and a relevant signaling pathway.

Introduction

The search for novel therapeutic agents for the treatment of cancer is a cornerstone of drug discovery. Many natural and synthetic compounds exhibit anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. Long-chain unsaturated alcohols and their derivatives represent a class of molecules with diverse biological activities. This application note describes a high-throughput screening campaign to assess a library of this compound derivatives for their potential to inhibit cancer cell proliferation.

We hypothesize that these derivatives may act on lipid signaling pathways, which are frequently dysregulated in cancer.[1] Specifically, the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, is a plausible target.[1][2] Alterations in this pathway are one of the most common in human cancers.[1] This protocol details a cell-based phenotypic screen to identify "hit" compounds that reduce cell viability, which can then be further investigated for their mechanism of action.

Experimental Workflow

The high-throughput screening process is a multi-step procedure designed to efficiently test a large number of compounds and identify those with the desired biological activity.[3] The workflow for this screen is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Selection Compound_Plates Compound Library Preparation (this compound derivatives) Compound_Addition Compound Addition Compound_Plates->Compound_Addition Cell_Seeding Cell Seeding (384-well plates) Cell_Seeding->Compound_Addition Incubation Incubation (72h) Compound_Addition->Incubation Assay Cell Viability Assay (CellTiter-Glo®) Incubation->Assay Data_Acquisition Luminescence Reading Assay->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition, Z'-factor) Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection (Thresholding) Primary_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Selection->Hit_Confirmation Lead_Generation Lead Generation Hit_Confirmation->Lead_Generation

Caption: High-throughput screening workflow for identifying anti-proliferative compounds.

Hypothetical Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[4] Many anti-cancer drugs target components of this pathway. We hypothesize that the this compound derivatives may inhibit a lipid kinase, such as PI3K, within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway by a this compound derivative.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human breast cancer cell line (e.g., MCF-7)

  • Culture Medium: Advanced DMEM/F12 supplemented with L-glutamine, penicillin, and streptomycin.

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well white, opaque-bottom tissue culture treated plates.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[5][6]

  • Control Compounds:

    • Positive Control: Staurosporine (known cytotoxic agent)

    • Negative Control: 0.1% DMSO in culture medium

Primary High-Throughput Screening Protocol

This protocol is designed for a final assay volume of 50 µL in 384-well plates.

2.1. Cell Culture and Seeding:

  • Culture MCF-7 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 20,000 cells/mL.

  • Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2.2. Compound Addition:

  • Prepare compound source plates containing the this compound derivatives at a concentration of 10 mM in DMSO.

  • Using an automated liquid handler with pin tool or acoustic dispensing technology, transfer 50 nL of each compound from the source plate to the corresponding wells of the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Designate columns for controls:

    • Negative Control: Add 50 nL of 100% DMSO.

    • Positive Control: Add 50 nL of a 10 mM staurosporine stock (final concentration 10 µM).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

2.3. Cell Viability Assay (CellTiter-Glo®):

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[7]

  • Add 25 µL of the CellTiter-Glo® reagent to each well of the 384-well plates.[7]

  • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Hit Selection

3.1. Primary Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Assess the quality of the assay for each plate by calculating the Z'-factor: Z'-factor = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

3.2. Hit Selection:

  • Compounds are considered "hits" if they exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Presentation

The quantitative data from the primary screen should be summarized in a clear and structured table.

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionZ'-factor (Plate)Hit (Yes/No)
EN-1-0011015,23485.30.78Yes
EN-1-0021098,7655.20.78No
EN-1-0031045,67855.10.78Yes
..................
Staurosporine105,12395.0 (Control)0.78N/A
DMSO0.1%102,4560.0 (Control)0.78N/A

Hit Confirmation and Dose-Response Analysis

Selected hits from the primary screen must be confirmed through further testing.

  • Re-testing: Re-test the selected hits under the same conditions as the primary screen to eliminate false positives.

  • Dose-Response: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50).

  • Curve Fitting: Fit the dose-response data to a four-parameter logistic model to calculate the IC50 value for each confirmed hit.

This structured approach ensures the identification of robust and reproducible hits for further development in the drug discovery pipeline.

References

Application Notes and Protocols for QSAR Modeling of Aliphatic Alcohols to Predict Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for developing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of aliphatic alcohols. It includes comprehensive data tables, detailed experimental protocols for toxicity assessment, and visualizations of the modeling workflow and relevant biological pathways.

Introduction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity or toxicity.[1] For aliphatic alcohols, QSAR models can predict toxicity, reducing the need for extensive animal testing and providing valuable insights for risk assessment in environmental and pharmaceutical sciences. The toxicity of these alcohols is often related to their physicochemical properties, such as hydrophobicity, which influences their ability to cross cell membranes and interact with cellular targets.

A common mechanism of toxicity for aliphatic alcohols involves their metabolism by alcohol dehydrogenase (ADH) into more toxic aldehydes and carboxylic acids. These metabolites can induce oxidative stress and disrupt cellular processes. This document outlines the steps to build a QSAR model for predicting the toxicity of aliphatic alcohols using data from the freshwater ciliate Tetrahymena pyriformis, a well-established model organism in aquatic toxicology.

Data Presentation: Aliphatic Alcohols Dataset

A crucial step in QSAR modeling is the compilation of a high-quality dataset. The following table presents a curated dataset of 21 aliphatic alcohols with their corresponding Chemical Abstracts Service (CAS) numbers, molecular weights (MW), octanol-water partition coefficients (ClogP), and toxicity data expressed as the negative logarithm of the 50% inhibitory growth concentration (-logIGC50) in Tetrahymena pyriformis.

Compound NameCAS NumberMolecular Weight ( g/mol )ClogP-logIGC50 (M)
Methanol67-56-132.04-0.764-2.77
Ethanol64-17-546.07-0.235-2.41
1-Propanol71-23-860.100.285-1.91
2-Propanol67-63-060.100.155-1.97
1-Butanol71-36-374.120.805-1.38
2-Butanol78-92-274.120.675-1.43
2-Methyl-1-propanol78-83-174.120.645-1.41
2-Methyl-2-propanol75-65-074.120.475-1.61
1-Pentanol71-41-088.151.325-0.87
2-Pentanol6032-29-788.151.255-0.96
3-Pentanol584-02-188.151.255-0.91
1-Hexanol111-27-3102.171.845-0.32
1-Heptanol111-70-6116.202.3650.22
1-Octanol111-87-5130.232.8850.77
2-Octanol123-96-6130.232.7450.68
1-Nonanol143-08-8144.253.4051.30
1-Decanol112-30-1158.283.9251.83
1-Undecanol112-42-5172.314.4452.36
1-Dodecanol112-53-8186.344.9652.89
1-Tridecanol112-70-9200.365.4853.42
1-Tetradecanol112-72-1214.396.0053.95

Data sourced and adapted from Ziani et al., Inhibition of Tetrahymena pyriformis growth by Aliphatic Alcohols and Amines: a QSAR Study.[2]

Experimental Protocols

This protocol outlines the determination of the 50% inhibitory growth concentration (IGC50) of aliphatic alcohols on Tetrahymena pyriformis.

Materials:

  • Tetrahymena pyriformis culture (strain GL-C)

  • Proteose peptone medium

  • Test aliphatic alcohols

  • Sterile 250 mL Erlenmeyer flasks with foam stoppers

  • Spectrophotometer (540 nm)

  • Incubator (27 ± 1°C)

  • Micropipettes and sterile tips

Procedure:

  • Culture Preparation: Maintain Tetrahymena pyriformis in a logarithmic growth phase in proteose peptone medium at 27 ± 1°C.

  • Test Solution Preparation: Prepare a stock solution of each aliphatic alcohol. A series of graded concentrations are then prepared by diluting the stock solution with the proteose peptone medium.

  • Inoculation: Inoculate sterile 250 mL Erlenmeyer flasks containing 50 mL of the respective test solutions with the log-phase T. pyriformis culture to an initial cell density of approximately 2,500 cells/mL.

  • Controls: Prepare two types of controls: a negative control containing only the medium and the inoculum, and a blank control with the medium and the test chemical but without the ciliates.

  • Incubation: Incubate all flasks at 27 ± 1°C for 40 hours under static conditions.

  • Endpoint Measurement: After the incubation period, measure the population density in each flask spectrophotometrically at a wavelength of 540 nm.

  • Data Analysis: The IGC50 value, which is the concentration of the test substance that inhibits the growth of the T. pyriformis population by 50% relative to the negative control, is determined using probit analysis or a similar statistical method. The final data is often expressed as -logIGC50 for QSAR modeling.

Visualizations

The following diagram illustrates the typical workflow for developing a QSAR model for toxicity prediction.

QSAR_Workflow cluster_data Data Collection & Curation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_prediction Prediction & Deployment Data_Collection Data Collection (Aliphatic Alcohols, Toxicity Data) Data_Curation Data Curation (Remove duplicates, check for errors) Data_Collection->Data_Curation Data_Splitting Data Splitting (Training and Test Sets) Data_Curation->Data_Splitting Descriptor_Calculation Molecular Descriptor Calculation (e.g., logP, MW, topological indices) Data_Splitting->Descriptor_Calculation Model_Building Model Building (e.g., MLR, PLS, Machine Learning) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction of Toxicity for New Chemicals Applicability_Domain->Prediction

Caption: A generalized workflow for QSAR model development.

The diagram below illustrates the general metabolic pathway leading to the toxicity of aliphatic alcohols.

Alcohol_Toxicity_Pathway cluster_cell Cellular Environment Aliphatic_Alcohol Aliphatic Alcohol Aldehyde Aldehyde (More Toxic) Aliphatic_Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase (ALDH) ROS Reactive Oxygen Species (ROS) Aldehyde->ROS Carboxylic_Acid->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

Caption: Metabolic activation and toxicity pathway of aliphatic alcohols.

QSAR Model Development and Validation

5.1. Descriptor Selection: Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. For aliphatic alcohols, hydrophobicity (logP) is a key descriptor as it governs the partitioning of the alcohol into biological membranes. Other relevant descriptors may include molecular weight, polarizability, and topological indices.

5.2. Model Building: Various statistical methods can be used to build the QSAR model, including:

  • Multiple Linear Regression (MLR): Establishes a linear relationship between the descriptors and the toxicity endpoint.

  • Partial Least Squares (PLS): A regression technique suitable for datasets with more variables than observations and where multicollinearity is present.

  • Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forests, and Neural Networks can capture complex non-linear relationships.

5.3. Model Validation: Validation is a critical step to ensure the robustness and predictive power of the QSAR model.

  • Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the model's stability and predictive ability on the training set.

  • External Validation: The model's predictive performance is evaluated on an independent test set that was not used during model development. Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

5.4. Applicability Domain: The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. It is essential to define this domain to avoid extrapolating the model to chemicals that are structurally dissimilar to the training set.

Conclusion

This application note provides a framework for developing QSAR models to predict the toxicity of aliphatic alcohols. By following the outlined protocols for data collection, experimental testing, and computational modeling, researchers can generate robust and predictive models. These models can serve as valuable tools for prioritizing chemicals for further testing, assessing environmental risks, and guiding the design of safer chemicals.

References

Application Notes and Protocols for 5-Ethylnon-2-en-1-ol in Fragrance Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Ethylnon-2-en-1-ol is a molecule for which there is no readily available public data. The following application notes and protocols are therefore predictive and based on the known properties and applications of structurally similar long-chain unsaturated alcohols. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a C11 unsaturated aliphatic alcohol. Structurally analogous compounds are utilized in the fragrance industry to impart a range of olfactory notes, from green and waxy to floral and citrusy. Long-chain alcohols can also serve as solvents or co-solvents in fragrance compositions, offering emollient properties in certain applications. This document outlines the predicted olfactory profile, potential applications, and standardized protocols for the evaluation and use of this compound in fragrance development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data for similar C11 unsaturated alcohols.

PropertyPredicted Value
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold 1-10 ppb in water
Boiling Point Approx. 230-240 °C at 760 mmHg
Flash Point > 100 °C
Solubility Insoluble in water; soluble in ethanol and oils
Vapor Pressure Low

Predicted Olfactory Profile and Applications

Based on its structure, this compound is predicted to have a complex and versatile olfactory profile. The ethyl group at the 5-position may introduce unique facets compared to linear analogues.

Table 2: Predicted Olfactory Characteristics and Applications

Olfactory AspectPredicted DescriptorsPotential Applications in Fragrance CompositionsRecommended Use Levels (in concentrate)
Top Notes Fresh, Green, Aldehydic, hint of CitrusProvides a fresh, diffusive lift in citrus and green fragrances. Can be used to enhance the top notes of floral and fruity compositions.0.1% - 1.5%
Heart Notes Waxy, Floral (Muguet, Rose), slightly PowderyAdds a waxy, petal-like texture to floral bouquets. Can be used to create a natural, blooming effect in white floral scents.0.5% - 5.0%
Base Notes Clean, Soapy, hint of WoodActs as a modifier and blender, providing a clean, substantive background note. Can enhance the longevity of other fragrance ingredients.1.0% - 10.0%

End-Product Applications:

  • Fine Fragrance: Eau de Parfum, Eau de Toilette

  • Personal Care: Shampoos, Conditioners, Body Washes, Lotions

  • Home Care: Laundry Detergents, Fabric Softeners, Air Fresheners

Experimental Protocols

The following protocols are standardized procedures for the evaluation of new fragrance materials like this compound.

4.1. Protocol for Sensory Evaluation by a Trained Panel

Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.

Materials:

  • This compound (98%+ purity)

  • Odorless solvent (e.g., ethanol, dipropylene glycol)

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Perfumer's smelling strips (blotters)

  • Odor-free evaluation booths

Procedure:

  • Sample Preparation:

    • Prepare a 10% dilution of this compound in ethanol.

    • Create a series of further dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.

  • Panelist Screening:

    • Select a panel of 10-15 trained sensory analysts with demonstrated olfactory acuity.

  • Evaluation:

    • Dip coded smelling strips into each dilution for 2 seconds to a depth of 1 cm.

    • Allow the solvent to evaporate for 10 seconds.

    • Present the strips to the panelists in a randomized order in a controlled environment.

    • Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record descriptors.

  • Data Analysis:

    • Compile the odor descriptors to create a sensory profile.

    • Determine the odor detection threshold as the concentration at which 50% of the panel can detect the odor.

4.2. Protocol for Application Testing in a Model Fragrance Base

Objective: To assess the performance and contribution of this compound in a representative fragrance formulation.

Materials:

  • This compound (10% dilution in ethanol)

  • A simple, standardized fragrance base (e.g., a simple floral or citrus accord)

  • Control fragrance base (without the test material)

  • Product bases for application testing (e.g., unscented lotion, shampoo)

  • Smelling strips and evaluation forms

Procedure:

  • Formulation:

    • Prepare two versions of the model fragrance base: one as a control, and one with the addition of this compound at a predetermined concentration (e.g., 2%).

  • Maturation:

    • Allow both formulations to mature for at least 48 hours in a cool, dark place.

  • Evaluation on Blotter:

    • A trained panel evaluates the two fragrances on smelling strips, noting any differences in character, intensity, and longevity.

  • Application Testing:

    • Incorporate both the control and test fragrances into the desired product bases at a typical concentration (e.g., 0.5% in a lotion).

    • Evaluate the performance of the fragrance in the product, both wet and dry, and after a specified period.

  • Data Collection:

    • Panelists rate the fragrances on various attributes (e.g., freshness, floralcy, strength, substantivity) using a structured scale.

Visualizations

Diagram 1: Experimental Workflow for Fragrance Ingredient Evaluation

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Sensory Analysis cluster_2 Phase 3: Application & Performance a Synthesis of This compound b Purification (e.g., Distillation) a->b c Analytical QC (GC-MS, NMR) b->c d Preparation of Dilutions c->d e Odor Profile Evaluation by Trained Panel d->e f Odor Threshold Determination d->f g Incorporation into Model Fragrance Base f->g h Evaluation in Targeted Products (Lotion, Shampoo, etc.) g->h i Stability & Longevity Testing h->i j j i->j Final Formulation Development

Caption: Workflow for the development and testing of a new fragrance ingredient.

Diagram 2: Generalized Olfactory Signaling Pathway

G Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IonChannel Cyclic Nucleotide-gated Ion Channel cAMP->IonChannel Opens Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of allylic alcohols.

1. Selenium Dioxide (SeO₂) Allylic Oxidation

ProblemPossible CausesSuggested Solutions
Low Yield of Allylic Alcohol - Incomplete reaction.- Increase reaction time or temperature. - Use a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) to regenerate SeO₂ catalytically.[1]
- Substrate decomposition.- Lower the reaction temperature. - Use a milder solvent.
- Formation of byproducts (e.g., allylic ethers, peroxides).[1]- Add a radical inhibitor like hydroquinone to prevent peroxide formation.[1]
Poor Regioselectivity - Steric hindrance near the desired allylic position.- Modify the substrate to reduce steric bulk if possible.
- Electronic effects influencing the ene reaction pathway.[2][3]- Consider alternative methods if regioselectivity remains poor.

Detailed Experimental Protocol: Allylic Oxidation using Selenium Dioxide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in a suitable solvent (e.g., dioxane, ethanol, or a mixture).

  • Reagent Addition: Add a stoichiometric or catalytic amount of selenium dioxide. If using a catalytic amount, add a co-oxidant such as tert-butyl hydroperoxide.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove any solid selenium byproducts. The filtrate can be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

2. Sharpless Asymmetric Epoxidation

ProblemPossible CausesSuggested Solutions
Low Enantioselectivity - Impure reagents (allylic alcohol, titanium isopropoxide, diethyl tartrate).- Use freshly distilled or purified reagents.
- Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Add molecular sieves (3Å or 4Å) to the reaction.
- Incorrect stoichiometry of the catalyst components.- Carefully measure and add the titanium isopropoxide and diethyl tartrate in the correct ratio.
Low Yield of Epoxide - Catalyst deactivation.- Ensure all components are added in the correct order as per the protocol.
- Incomplete reaction.- Increase reaction time or adjust the temperature.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the catalytic version of the reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and cool to -20°C.

  • Catalyst Formation: To the cooled solvent, add titanium(IV) isopropoxide followed by the appropriate chiral diethyl tartrate (D-(-)-DET or L-(+)-DET for opposite enantiomers). Stir for 5-10 minutes.

  • Substrate and Oxidant Addition: Add the allylic alcohol, followed by the slow, dropwise addition of a solution of tert-butyl hydroperoxide in an anhydrous solvent.

  • Reaction Monitoring: Maintain the reaction at -20°C and monitor its progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

3. Grignard Reaction with α,β-Unsaturated Carbonyls (Enones)

ProblemPossible CausesSuggested Solutions
Low Yield of 1,2-Addition Product (Allylic Alcohol) - Predominance of 1,4-conjugate addition.- Use a more reactive Grignard reagent (e.g., alkyl lithium). - Add a Lewis acid such as cerium(III) chloride (Luche reduction conditions) to promote 1,2-addition.[4] - Perform the reaction at a lower temperature.
- Enolization of the ketone.- Use a less sterically hindered Grignard reagent. - Add the Grignard reagent slowly to the enone solution.
Formation of Wurtz Coupling Byproducts - Reaction of the Grignard reagent with unreacted alkyl halide.- Ensure complete formation of the Grignard reagent before adding the enone.

Detailed Experimental Protocol: Luche Reduction (CeCl₃-mediated 1,2-addition)

This protocol enhances the 1,2-selectivity in the addition of nucleophiles to enones.

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in a protic solvent like methanol at room temperature.

  • Nucleophile Addition: Cool the solution to the desired temperature (e.g., 0°C or -78°C) and add the nucleophile (e.g., sodium borohydride for reduction, or a Grignard reagent for alkylation) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of my allylic alcohol synthesis from glycerol and formic acid?

A1: Low yields in this reaction are often due to charring and the formation of acrolein.[5] To improve the yield:

  • Rapid Heating: Heat the reaction mixture rapidly to the reaction temperature. Slow heating promotes side reactions.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can reduce oxidative side reactions.

  • Purification: The crude product is an aqueous solution. Salting out the allyl alcohol with potassium carbonate followed by distillation is a common purification method.[5]

Q2: What are the common byproducts in SeO₂ allylic oxidation and how can I minimize them?

A2: Common byproducts include α,β-unsaturated aldehydes or ketones (from over-oxidation of the allylic alcohol), and in cyclic systems, allylic ethers and peroxides.[1] To minimize these:

  • Control Stoichiometry: Use a slight excess of the alkene relative to SeO₂.

  • Radical Inhibitor: The addition of hydroquinone can suppress the formation of peroxide byproducts.[1]

  • Careful Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation.

Q3: My Sharpless epoxidation is giving a low enantiomeric excess (ee). What should I do?

A3: Low enantioselectivity is a common issue. Here are some troubleshooting steps:

  • Reagent Purity: Ensure that the titanium(IV) isopropoxide is of high purity and the diethyl tartrate is enantiomerically pure.

  • Anhydrous Conditions: The presence of water can significantly decrease enantioselectivity. Use freshly dried solvents and consider adding molecular sieves to the reaction mixture.

  • Catalyst Loading: While the reaction is catalytic, ensure that the catalyst loading is sufficient. In some cases, a stoichiometric amount of the titanium-tartrate complex may be necessary.[6]

Q4: How do I choose between a Grignard reagent and an organolithium reagent for addition to an enone to form an allylic alcohol?

A4: The choice depends on the desired selectivity. Organolithium reagents are generally more reactive and "harder" nucleophiles, which favors 1,2-addition to the carbonyl group to form the allylic alcohol. Grignard reagents are "softer" and can give a mixture of 1,2- and 1,4-addition products. To enhance the 1,2-selectivity with Grignard reagents, the addition of a Lewis acid like CeCl₃ (Luche conditions) is highly effective.[4]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Allylic Alcohol Synthesis Methods

Synthesis MethodSubstrate ExampleProductYield (%)Reference
Glycerol + Formic AcidGlycerolAllyl Alcohol45-47[5]
SeO₂ Oxidation1,3-Diarylpropenep'-methylchalcone50[2]
Organocatalytic Epoxidation/Wharton RearrangementCyclohexenone2-Cyclohexen-1-ol87-99 ee[7]
Ni-catalyzed couplingOct-4-yne + Methanol(E)-5-Methylnon-5-en-4-ol87[8]

Experimental Workflows and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Select Synthesis Method reagents Gather & Purify Reagents start->reagents glassware Dry Glassware reagents->glassware setup Assemble Reaction Setup glassware->setup addition Add Reagents under Controlled Conditions setup->addition monitor Monitor Reaction Progress (TLC/GC) addition->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography/Distillation extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Allylic Alcohol characterize->end troubleshooting_low_yield start Problem: Low Yield of Allylic Alcohol check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No Starting Material Left side_reactions Significant Side Products Observed? check_reaction->side_reactions Starting Material Consumed increase_time Increase Reaction Time/Temp incomplete->increase_time change_reagents Check Reagent Purity/Activity incomplete->change_reagents purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_conditions Optimize Reaction Conditions (Solvent, Temp) side_reactions->optimize_conditions Yes add_additive Consider Additives (e.g., Lewis Acid, Inhibitor) side_reactions->add_additive Yes improve_purification Improve Purification Technique purification_issue->improve_purification Yes

References

Technical Support Center: Synthesis of Unsaturated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsaturated long-chain alcohols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of unsaturated long-chain alcohols, providing potential causes and solutions.

Issue 1: Low Yield of the Desired Unsaturated Alcohol

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as this may promote side reactions. - Reagent Stoichiometry: Ensure the correct molar ratio of reducing agent to the starting material is used. For metal hydrides like LiAlH₄, an excess is often required.
Catalyst Deactivation - Use Fresh Catalyst: Catalysts, especially hydrogenation catalysts, can deactivate over time or upon exposure to air. - Purify Starting Materials: Trace impurities in starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried.
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Consult literature for the optimal solvent for your specific reaction. For example, anisole has been shown to be an efficient solvent in some transfer hydrogenation reactions.[1] - pH Control: For certain reactions, maintaining an optimal pH is crucial.

Issue 2: Presence of Saturated Byproducts (Over-reduction)

Potential Cause Troubleshooting Steps
Non-selective Reducing Agent - Choice of Reagent: For the reduction of unsaturated carboxylic acids or esters, strong, non-selective reducing agents like LiAlH₄ can sometimes lead to the reduction of double bonds. Consider milder or more selective catalytic systems. - Catalytic Hydrogenation: Employ catalysts known for their selectivity towards the carbonyl group over double bonds, such as Ru-Sn or Co-Sn systems.[2][3]
Harsh Reaction Conditions - Lower Hydrogen Pressure: In catalytic hydrogenation, high hydrogen pressures can promote the reduction of double bonds. Optimize the pressure to favor the reduction of the ester or acid functionality. - Lower Temperature: High temperatures can also lead to over-reduction. Perform the reaction at the lowest effective temperature.
Catalyst System - Bimetallic Catalysts: The addition of a second metal, like tin to ruthenium or cobalt, can significantly improve the selectivity for the unsaturated alcohol.[2][3]

Issue 3: Isomerization of cis-Double Bonds to trans-Isomers

Potential Cause Troubleshooting Steps
Thermodynamic Instability - cis isomers are often thermodynamically less stable than trans isomers. Heat, light, and certain catalysts can promote isomerization.
Reaction Conditions - Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can facilitate isomerization. Aim for the mildest conditions that allow for complete conversion. - Choice of Catalyst: Some catalysts are more prone to causing isomerization than others. For instance, certain ruthenium pincer complexes have shown high isomerization activity, while some osmium complexes exhibit low isomerization.[1]
Acidic or Basic Conditions - Neutral Conditions: Both acidic and basic conditions can catalyze the isomerization of double bonds. If possible, perform the reaction under neutral conditions or carefully control the pH.

Issue 4: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Products - Chromatography Optimization: The desired unsaturated alcohol, its saturated analog, and any isomeric byproducts often have very similar polarities, making separation by standard column chromatography challenging. - Solvent System: Systematically screen different solvent systems (e.g., various ratios of hexane and ethyl acetate) for column chromatography to achieve better separation.[4][5] - Specialized Chromatography: Consider using High-Performance Liquid Chromatography (HPLC) or chromatography with silver nitrate-impregnated silica gel, which can separate compounds based on the degree of unsaturation.
Formation of Emulsions during Workup - Brine Wash: During aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing unsaturated long-chain alcohols?

A1: The most common methods involve the selective reduction of the corresponding unsaturated carboxylic acids or their esters. Key approaches include:

  • Catalytic Hydrogenation: This method uses a catalyst (e.g., Ru-Sn, Co-Sn) and hydrogen gas to selectively reduce the ester or carboxylic acid group. It is often preferred for its scalability and atom economy.[3]

  • Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting carboxylic acids and esters to alcohols. However, careful control of reaction conditions is necessary to avoid the reduction of the double bonds.

  • Biocatalysis: Enzymatic approaches, for instance using carboxylic acid reductases (CARs), are gaining traction as they can offer high selectivity under mild conditions.

Q2: How can I prevent the reduction of the double bonds in my unsaturated starting material?

A2: To prevent the reduction of C=C double bonds, you should:

  • Choose a Chemoselective Catalyst: Bimetallic catalysts like Ru-Sn and Co-Sn are designed to preferentially activate the C=O bond over the C=C bond.[2][3]

  • Optimize Reaction Conditions: Use milder conditions, such as lower hydrogen pressure and temperature, during catalytic hydrogenation.

  • Consider Transfer Hydrogenation: This technique uses a hydrogen donor (e.g., isopropanol) instead of H₂ gas and can sometimes offer better selectivity. Certain osmium pincer complexes have shown high selectivity in transfer hydrogenation reactions.[1]

Q3: My reaction is complete, but I am struggling to separate the desired unsaturated alcohol from the saturated byproduct. What can I do?

A3: Separation of long-chain alcohols with varying degrees of saturation can be challenging due to their similar physical properties. Here are some strategies:

  • Optimize Column Chromatography: Experiment with different solvent systems, starting with non-polar eluents and gradually increasing the polarity. A shallow polarity gradient can improve separation.

  • Argentation Chromatography: Use silica gel impregnated with silver nitrate. The silver ions interact with the π-electrons of the double bonds, allowing for the separation of compounds based on their degree of unsaturation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide superior separation compared to standard column chromatography.

Q4: Do I need to use a protecting group for the hydroxyl group of my starting material if it contains other reactive functionalities?

A4: Yes, in many cases, protecting the hydroxyl group is crucial. If your synthesis involves reagents that can react with a free hydroxyl group (e.g., Grignard reagents, strong bases, or certain oxidizing agents), you will need to protect it. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust but can be selectively removed.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Selective Reduction of Unsaturated Esters

Catalyst SystemSubstrateUnsaturated Alcohol Yield (%)Saturated Alcohol Yield (%)Key ConditionsReference
Ru-pincer Methyl 10-undecenoate709Anisole, EtOH, NaOMe, 80°C, 24h[1]
Os-pincer Methyl 10-undecenoate802Anisole, EtOH, NaOMe, 80°C, 24h[1]
CoSn/ZnO Methyl oleate~55 (at 80% conversion)N/A270°C, 8.0 MPa H₂[2]
Ru-Sn-B/Al₂O₃ Methyl oleateHigh (qualitative)Low (qualitative)N/A[6]
Rh-Sn-B/Al₂O₃ Oleic acid88.55N/A[7]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Unsaturated Carboxylic Acid using LiAlH₄

Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent that reacts violently with water and other protic solvents. All manipulations should be carried out by trained personnel in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator over a drying agent.

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet.

  • Reaction Setup:

    • Under a positive pressure of inert gas, carefully add a calculated amount of LiAlH₄ (typically 1.5-3 equivalents) to anhydrous tetrahydrofuran (THF) in the reaction flask.

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Substrate:

    • Dissolve the unsaturated carboxylic acid (1 equivalent) in anhydrous THF in the dropping funnel.

    • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Workup):

    • Cool the reaction mixture back to 0°C.

    • CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add water dropwise to quench the excess LiAlH₄. For every 1 g of LiAlH₄ used, add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water.

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite, washing the filter cake with additional THF or diethyl ether.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude unsaturated alcohol.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Purification of an Unsaturated Long-Chain Alcohol by Silica Gel Column Chromatography

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude alcohol in a minimal amount of a non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

    • Collect fractions of the eluate in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified unsaturated long-chain alcohol.

Visualizations

experimental_workflow_reduction start Start: Unsaturated Carboxylic Acid/Ester reaction Selective Reduction (e.g., Catalytic Hydrogenation or LiAlH4) start->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (Column Chromatography) drying->purification product Product: Unsaturated Long-Chain Alcohol purification->product

Caption: General experimental workflow for the synthesis of unsaturated long-chain alcohols.

troubleshooting_logic problem Problem Encountered (e.g., Low Yield, Impurities) sub_problem1 Low Yield? problem->sub_problem1 sub_problem2 Impurities Present? problem->sub_problem2 cause1a Incomplete Reaction sub_problem1->cause1a cause1b Catalyst Deactivation sub_problem1->cause1b cause2a Saturated Byproduct sub_problem2->cause2a cause2b Isomeric Impurity sub_problem2->cause2b solution1a1 Increase Time/Temp cause1a->solution1a1 solution1b1 Use Fresh Catalyst cause1b->solution1b1 solution2a1 Use Selective Catalyst cause2a->solution2a1 solution2b1 Milder Conditions cause2b->solution2b1

References

"stability of 5-Ethylnon-2-en-1-ol under acidic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Ethylnon-2-en-1-ol under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues during experiments involving this compound in an acidic environment. This guide provides systematic approaches to identify and resolve these common problems.

Issue 1: Unexpected Product Formation or Low Yield of Desired Product

Symptom Possible Cause Troubleshooting Steps
Formation of multiple alkene isomers.Carbocation Rearrangement: The secondary allylic carbocation formed upon protonation and loss of water can undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of diene products.[1][2][3]1. Lower Reaction Temperature: Cooler conditions can favor the kinetic product over the thermodynamically more stable, rearranged products.[4][5][6] 2. Choice of Acid: Use a non-nucleophilic, bulky acid to minimize side reactions.
Formation of a diene.Dehydration: Acid-catalyzed dehydration is a common reaction for alcohols, leading to the formation of a double bond.[7][8][9][10] For this compound, this would result in a conjugated diene.1. Control Temperature: Dehydration of secondary alcohols can occur at relatively mild temperatures (100-140 °C).[11] Running the reaction at or below room temperature may minimize this side reaction. 2. Limit Acid Concentration: Use the minimum catalytic amount of acid required.
Presence of an ether in the product mixture.Intermolecular Reaction: Under less forcing conditions (e.g., lower temperatures), protonated alcohol may be attacked by another alcohol molecule in an SN2 or SN1-type reaction to form an ether.[12]1. Increase Temperature: If the desired reaction is elimination, increasing the temperature will favor dehydration over ether formation. 2. Use a Protic Solvent: A protic solvent can solvate the alcohol, reducing its nucleophilicity and disfavoring ether formation.[13]
Low or no conversion of the starting material.Insufficient Acid or Temperature: The activation energy for the reaction may not be reached.1. Increase Acid Concentration: A higher concentration of acid will increase the rate of protonation of the hydroxyl group. 2. Increase Temperature: Gently warm the reaction mixture to facilitate the elimination reaction.

Logical Flow for Troubleshooting Unexpected Product Formation

G start Start: Unexpected Product Profile check_alkenes Multiple Alkene Isomers Detected? start->check_alkenes check_diene Conjugated Diene Detected? check_alkenes->check_diene No rearrangement Likely Carbocation Rearrangement. - Lower Temperature - Use Bulky Acid check_alkenes->rearrangement Yes check_ether Ether Detected? check_diene->check_ether No dehydration Dehydration Occurring. - Lower Temperature - Reduce Acid Concentration check_diene->dehydration Yes low_conversion Low Conversion? check_ether->low_conversion No ether_formation Ether Formation Occurring. - Increase Temperature - Use Protic Solvent check_ether->ether_formation Yes insufficient_conditions Insufficient Reaction Conditions. - Increase Acid Concentration - Increase Temperature low_conversion->insufficient_conditions Yes end Consult Further Literature low_conversion->end No rearrangement->end dehydration->end ether_formation->end insufficient_conditions->end

Caption: Troubleshooting unexpected products.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of degradation for this compound in acidic conditions?

A1: The most probable degradation pathway is an E1 elimination reaction.[7][8] The process involves three main steps:

  • Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).

  • Carbocation Formation: The water molecule departs, forming a resonance-stabilized secondary allylic carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon to form a double bond, resulting in a conjugated diene.

Q2: Can this compound undergo rearrangement in acid?

A2: Yes, rearrangements are possible. The initially formed secondary allylic carbocation can potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation, if such a shift is structurally feasible. This would lead to the formation of different alkene isomers.[2][3] The extent of rearrangement is often dependent on the reaction temperature and the stability of the resulting carbocation.

Q3: What are the expected major and minor products of acid-catalyzed dehydration of this compound?

A3: The major product is predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product.[2] In the case of this compound, this would likely be the conjugated diene that is thermodynamically most stable. Kinetically controlled products, formed at lower temperatures, may include less stable diene isomers.[5]

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating HPLC method is the recommended approach.[14][15] This involves developing an HPLC method that can separate the parent compound, this compound, from all its potential degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to ensure the method's specificity.[14]

Q5: What general laboratory practices should I follow to minimize the degradation of this compound during handling and storage?

A5: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container. Avoid contact with acidic substances. When working with this compound, use neutral glassware and solvents. If an acidic environment is necessary for a reaction, the acid should be added at a low temperature, and the reaction time should be minimized.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Store both the acid-treated sample and the control sample at a controlled temperature (e.g., 40 °C) and protect from light.

  • Time Points: Withdraw aliquots from both solutions at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the acid-treated samples to the control samples. Calculate the percentage of degradation at each time point.

Workflow for Forced Degradation Study

G prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Acid-Treated and Control Samples prep_stock->prep_samples incubation Incubate at 40°C (Protected from Light) prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralization Neutralize Acidic Aliquots sampling->neutralization analysis Analyze by HPLC neutralization->analysis evaluation Evaluate Degradation Percentage analysis->evaluation

Caption: Forced degradation study workflow.

Protocol 2: General HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.[16]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The low wavelength of 210 nm is chosen because isolated double bonds have weak UV absorbance at higher wavelengths. The actual optimal wavelength should be determined by analyzing the UV spectrum of this compound.

References

Technical Support Center: Synthesis of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylnon-2-en-1-ol. The following information addresses common impurities and purification challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem 1: Presence of a White, Crystalline Solid that is Sparingly Soluble in Common Organic Solvents.

  • Possible Cause: This impurity is likely triphenylphosphine oxide ((C₆H₅)₃PO), a common byproduct if a Wittig reaction was employed to form the alkene.[1]

  • Troubleshooting Steps:

    • Crystallization: Triphenylphosphine oxide is often insoluble in non-polar solvents like hexane or pentane.[1] Dissolve the crude product in a minimal amount of a more polar solvent (e.g., diethyl ether) and then add an excess of a non-polar solvent to precipitate the triphenylphosphine oxide. The precipitate can then be removed by filtration.

    • Complexation with Zinc Chloride: Dissolve the crude mixture in ethanol and add zinc chloride. Stir the mixture at room temperature for 1-2 hours. This will form a zinc complex with the triphenylphosphine oxide, which will solidify and can be removed by filtration.[1]

    • Silica Gel Filtration: For non-polar products, a simple filtration through a plug of silica gel using a non-polar eluent (e.g., hexane) can effectively remove the more polar triphenylphosphine oxide, which will remain on the silica.[1]

Problem 2: Product Contaminated with an Aldehyde or Carboxylic Acid.

  • Possible Cause: Over-oxidation of the primary alcohol can lead to the formation of the corresponding aldehyde (5-ethylnon-2-enal) or carboxylic acid (5-ethylnon-2-enoic acid).[2][3] This is more likely if strong oxidizing agents are used.

  • Troubleshooting Steps:

    • Selective Oxidation: Use a mild oxidizing agent that selectively converts primary allylic alcohols to aldehydes, such as pyridinium chlorochromate (PCC), under anhydrous conditions to prevent further oxidation.[3]

    • Aqueous Workup: To remove acidic impurities like carboxylic acids, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.

    • Chromatography: Flash column chromatography on silica gel can effectively separate the more polar aldehyde and carboxylic acid impurities from the desired alcohol.

Problem 3: Presence of Unreacted Starting Materials.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or deactivation of reagents.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.

    • Stoichiometry Adjustment: Ensure the correct molar ratios of reactants are used. For a Wittig reaction, using a slight excess of the ylide may be necessary.

    • Purification: Unreacted starting materials can typically be separated from the product by column chromatography. The polarity difference between the starting materials (e.g., an aldehyde/ketone and a phosphonium salt for a Wittig reaction) and the final alcohol product will allow for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound via a Wittig reaction?

A1: The most common and often most challenging byproduct to remove is triphenylphosphine oxide.[1] Its removal is a critical step in the purification process.

Q2: How can I purify this compound if it is contaminated with other allylic isomers?

A2: The formation of regioisomers can occur depending on the synthetic route.[4] Careful purification by flash column chromatography on silica gel is the most effective method for separating closely related isomers.[4] The choice of eluent system is critical and may require optimization.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and determining the overall purity of the sample.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Prepare the Silica Gel Slurry: Add silica gel to a suitable solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Compound: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation

  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound and triphenylphosphine oxide in a minimum amount of diethyl ether.

  • Induce Precipitation: Slowly add pentane or hexane to the solution while stirring. The triphenylphosphine oxide will precipitate out as a white solid.[1]

  • Filter the Mixture: Filter the mixture through a Büchner funnel to separate the precipitated triphenylphosphine oxide.

  • Wash the Precipitate: Wash the collected solid with a small amount of cold pentane or hexane to recover any entrained product.

  • Concentrate the Filtrate: Concentrate the filtrate under reduced pressure to obtain the product, now largely free of triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Triphenylphosphine Oxide

Purification MethodPrincipleAdvantagesDisadvantages
Crystallization/Precipitation Differential solubilitySimple, can be done on a large scaleMay not be effective for all product polarities; potential for product co-precipitation
Complexation with ZnCl₂ Formation of an insoluble metal complexHigh selectivity for triphenylphosphine oxideRequires an additional reagent; subsequent removal of zinc salts may be necessary
Silica Gel Chromatography Differential adsorptionHighly effective for a wide range of products; can remove multiple impurities simultaneouslyCan be time-consuming and require large volumes of solvent; potential for product loss on the column

Visualizations

impurity_removal_workflow crude_product Crude this compound wittig_impurity Triphenylphosphine Oxide Present? crude_product->wittig_impurity oxidation_impurity Oxidation Byproducts Present? wittig_impurity->oxidation_impurity No precipitation Precipitation with Non-Polar Solvent wittig_impurity->precipitation Yes aqueous_wash Aqueous Base Wash oxidation_impurity->aqueous_wash Yes chromatography2 Column Chromatography oxidation_impurity->chromatography2 No precipitation->oxidation_impurity chromatography1 Column Chromatography aqueous_wash->chromatography2 pure_product Pure this compound chromatography2->pure_product purification_logic cluster_impurities Potential Impurities cluster_methods Purification Methods impurity1 Triphenylphosphine Oxide method1 Column Chromatography impurity1->method1 method2 Crystallization/Precipitation impurity1->method2 impurity2 Unreacted Aldehyde/Ketone impurity2->method1 impurity3 Over-oxidized Products impurity3->method1 method3 Aqueous Extraction impurity3->method3 impurity4 Starting Phosphonium Salt impurity4->method1 impurity4->method3

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to one of the most common challenges in the NMR analysis of long-chain alcohols: signal overlap. The questions and answers below address specific issues you may encounter during your experiments, offering detailed protocols and data to help you resolve spectral complexity and obtain high-quality, interpretable NMR data.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a long-chain alcohol shows a broad, unresolved multiplet for the methylene (-CH2-) chain. How can I resolve these signals?

A1: This is a classic problem arising from the similar chemical environments of the methylene protons in the alkyl chain. Several strategies can be employed to resolve this signal overlap:

  • Use of Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can induce significant chemical shift changes in nearby protons, effectively spreading out the overlapped signals. A titration with an LSR is a powerful method to achieve spectral dispersion.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can resolve overlapped signals by spreading them into a second dimension.

  • Varying Experimental Temperature: Changing the temperature can sometimes induce small but sufficient changes in chemical shifts to resolve overlapping signals.

  • Solvent Change: Using an aromatic solvent like benzene-d6 can induce different chemical shifts compared to standard solvents like chloroform-d6, potentially resolving some overlap.

Q2: How do I choose the best method to resolve my signal overlap?

A2: The choice of method depends on the severity of the overlap and the information you need to obtain. Here is a general workflow to guide your decision:

Troubleshooting_Workflow start Start: Overlapping Signals in Long-Chain Alcohol Spectrum q1 Is the overlap minor or severe? start->q1 minor Minor Overlap q1->minor Minor severe Severe Overlap (Broad Unresolved Hump) q1->severe Severe temp_solvent Try Temperature Variation or Solvent Change minor->temp_solvent lsr Perform Lanthanide Shift Reagent (LSR) Titration severe->lsr two_d_nmr Acquire 2D NMR (COSY, HSQC) severe->two_d_nmr check1 Is resolution sufficient? temp_solvent->check1 check2 Is resolution sufficient? lsr->check2 success Problem Solved two_d_nmr->success check1->success Yes failure If not, consider 2D NMR check1->failure No check2->lsr No, continue titration check2->success Yes failure->two_d_nmr

Caption: Decision workflow for resolving NMR signal overlap.
Q3: I see unexpected broadening of my signals, especially the hydroxyl (-OH) proton. What could be the cause?

A3: Signal broadening in the NMR spectra of alcohols can be attributed to several factors:

  • Sample Aggregation: Long-chain alcohols can form aggregates or micelles in solution, especially at higher concentrations, leading to broader lines.

  • Chemical Exchange: The hydroxyl proton can undergo chemical exchange with trace amounts of water or other acidic protons in the sample. This exchange can be fast on the NMR timescale, leading to a broad signal.

  • Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.

To address these issues, ensure your sample is properly prepared. (See --INVALID-LINK-- for detailed sample preparation guidelines).

Troubleshooting Guides

Guide 1: Using Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group of an alcohol. This interaction causes a pseudocontact shift in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.

Common Problem: The methylene protons of the long alkyl chain are completely unresolved.

Solution: Perform a titration with a europium-based shift reagent (e.g., Eu(fod)3), which typically induces downfield shifts.

Experimental Workflow:

LSR_Titration_Workflow start Start: Prepare Stock Solutions of Alcohol and LSR step1 Acquire 1H NMR of Alcohol Alone (0 eq. LSR) start->step1 step2 Add a Small Aliquot of LSR Stock Solution (e.g., 0.1 eq.) step1->step2 step3 Mix Thoroughly and Acquire 1H NMR step2->step3 decision Are Signals Sufficiently Resolved? step3->decision step4 Continue Adding Aliquots of LSR and Acquiring Spectra decision->step4 No end End: Analyze Shifted Spectra decision->end Yes step4->step3

"preventing oxidation of 5-Ethylnon-2-en-1-ol during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5-Ethylnon-2-en-1-ol to prevent oxidation. It includes troubleshooting guides for common issues encountered during storage and answers to frequently asked questions.

Troubleshooting Guide

This guide is designed to help researchers and drug development professionals identify and resolve issues related to the oxidation of this compound during storage.

Problem: Suspected Degradation of this compound

Symptoms:

  • Appearance of a yellowish tint in the normally colorless liquid.

  • Changes in viscosity or the formation of precipitates.

  • A noticeable change in odor, potentially sharper or more acrid.

  • Inconsistent results in downstream experiments where the alcohol is used as a reactant.

  • Appearance of unexpected peaks in analytical tests such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Possible Causes and Solutions:

CauseSolution
Exposure to Oxygen (Air) Immediate Action: Purge the headspace of the storage container with an inert gas such as argon or nitrogen. Long-Term Prevention: Store the compound in amber glass vials with PTFE-lined caps. For long-term storage, consider ampulizing under an inert atmosphere.
Exposure to Light Immediate Action: Move the storage container to a dark location. Long-Term Prevention: Always store in amber or light-blocking containers. Avoid exposure to direct sunlight or strong laboratory lighting.
Elevated Storage Temperature Immediate Action: Transfer the compound to a refrigerator or freezer rated for flammable materials. Long-Term Prevention: Store at low temperatures, typically 2-8°C for short-term and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Presence of Metal Impurities Immediate Action: If contamination is suspected, purify the material using an appropriate method such as column chromatography. Long-Term Prevention: Use high-purity solvents and glassware. Avoid contact with metal spatulas or containers that could leach metal ions.
Absence of an Antioxidant Immediate Action: If the compound is to be stored for an extended period, consider adding a suitable antioxidant. Long-Term Prevention: For bulk storage, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can inhibit oxidation.[1][2][3]

Logical Flow for Troubleshooting:

Troubleshooting_Flow start Start: Suspected Degradation visual_check Visual Inspection: Color, Clarity, Precipitate start->visual_check analytical_check Analytical Confirmation: GC-FID, Peroxide Value visual_check->analytical_check storage_conditions Review Storage Conditions: Temperature, Light, Atmosphere analytical_check->storage_conditions improper_storage Improper Storage Identified storage_conditions->improper_storage implement_changes Implement Correct Storage: Inert Gas, Low Temp, Dark improper_storage->implement_changes Yes unresolved Issue Unresolved: Contact Technical Support improper_storage->unresolved No add_antioxidant Consider Adding Antioxidant (e.g., BHT) implement_changes->add_antioxidant retest Re-test Stability add_antioxidant->retest resolved Issue Resolved retest->resolved retest->unresolved Oxidation_Pathway alcohol This compound aldehyde 5-Ethylnon-2-enal (Primary Oxidation Product) alcohol->aldehyde [O] acid 5-Ethylnon-2-enoic Acid (Further Oxidation) aldehyde->acid [O] Storage_Best_Practices center Optimal Storage of This compound temp Low Temperature (2-8°C or -20°C) center->temp atmosphere Inert Atmosphere (Nitrogen or Argon) center->atmosphere container Amber Glass Container (PTFE-lined cap) center->container antioxidant Antioxidant (e.g., BHT) center->antioxidant

References

Technical Support Center: Synthesis of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Ethylnon-2-en-1-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Wittig Reaction: Coupling of heptanal with a suitable phosphonium ylide to form the C9 carbon backbone and the C2-C3 double bond.

  • Reduction: If the Wittig reaction precursor contains an ester or aldehyde at the C1 position, a subsequent reduction (e.g., using DIBAL-H or LiAlH₄) is required to obtain the primary alcohol.

An alternative route involves the use of Grignard reagents. However, scaling up Grignard reactions can present significant safety and control challenges.[1][2]

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the double bond?

The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used.[3]

  • For (Z)-alkenes (cis): Non-stabilized ylides (e.g., those prepared from simple alkyl halides) in salt-free conditions typically favor the Z-isomer.

  • For (E)-alkenes (trans): Stabilized ylides (containing electron-withdrawing groups like esters or ketones) or using the Schlosser modification of the Wittig reaction will favor the E-isomer.[4][5] The Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate esters, also strongly favors the formation of E-alkenes.[4]

Q3: What are the primary challenges when scaling up this synthesis?

The main challenges depend on the chosen synthetic route.

  • For Wittig Reactions: The primary difficulty on a large scale is the removal of the triphenylphosphine oxide byproduct, which can be challenging to separate from the desired product.

  • For Grignard Reactions: Key challenges include managing the highly exothermic nature of the reaction to prevent thermal runaway, difficulties in initiating the reaction consistently, and handling large quantities of magnesium safely.[1][6][7] Continuous flow chemistry is an increasingly adopted strategy to mitigate these risks at scale.[1]

Q4: What purification methods are recommended for the final product?

Vacuum distillation is the most common method for purifying this compound. However, due to the presence of the hydroxyl group and the double bond, the compound may be susceptible to decomposition at high temperatures. It is crucial to use a high-vacuum system and keep the distillation temperature as low as possible. Column chromatography can also be used, particularly for smaller scales or to remove stubborn impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Wittig Reaction 1. Incomplete ylide formation. 2. Wet solvents or reagents. 3. Steric hindrance in the aldehyde or ylide. 4. Sub-optimal reaction temperature.1. Ensure a strong enough base (e.g., n-BuLi, NaH) is used and allow sufficient time for ylide generation. 2. Rigorously dry all solvents (e.g., THF over sodium/benzophenone) and reagents. 3. This is inherent to the substrates; consider alternative routes if yields remain low. 4. Optimize temperature. Ylide formation is often done at low temperatures (-78°C to 0°C), while the reaction with the aldehyde may proceed at room temperature.
Difficulty Initiating Grignard Reaction 1. Passivating oxide layer on magnesium turnings. 2. Traces of water in the solvent (e.g., THF, diethyl ether). 3. Insufficient activation of magnesium.1. Crush magnesium turnings just before use to expose a fresh surface. 2. Use anhydrous solvents. In-situ monitoring with FTIR can confirm solvent dryness.[6] 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Add a small portion of the halide and wait for initiation before proceeding with the rest.[6]
Formation of Wurtz Coupling Byproduct Reaction of the Grignard reagent with unreacted alkyl halide.This is a common side reaction in Grignard synthesis.[7] To minimize it, ensure slow, controlled addition of the alkyl halide to the magnesium suspension. This prevents a buildup of halide concentration. Continuous processing can also improve selectivity.[7]
Product Decomposition During Distillation The compound is thermally sensitive.1. Use high-vacuum distillation to lower the boiling point. 2. Ensure the distillation apparatus is clean and free of any acidic or basic residues. 3. Consider short-path distillation to minimize the time the compound spends at high temperatures.
Incomplete Removal of Triphenylphosphine Oxide The byproduct has moderate polarity and can be difficult to separate.1. After the reaction, quench and perform a liquid-liquid extraction. 2. Precipitate the oxide by adding a non-polar solvent like hexane or diethyl ether and filter it off.[8] 3. For residual amounts, column chromatography on silica gel is effective.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of (E)-5-Ethylnon-2-en-1-ol, which favors the formation of the trans-isomer, often desired for biological activity.

Step 1: Synthesis of the Phosphonate Ester

  • Combine triethyl phosphite and ethyl bromoacetate in a round-bottom flask.

  • Heat the mixture under a nitrogen atmosphere at 120-140°C for 4-6 hours (Arbuzov reaction).

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Purify the resulting triethyl phosphonoacetate by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Olefination

  • In a flame-dried, three-neck flask under nitrogen, add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Slowly add the triethyl phosphonoacetate dropwise via syringe. Allow the mixture to stir for 1 hour at room temperature.

  • Cool the mixture back to 0°C and add heptanal dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The product is ethyl (E)-5-ethylnon-2-enoate. Purify by vacuum distillation.

Step 3: Reduction of the Ester to the Alcohol

  • Dissolve the purified ethyl (E)-5-ethylnon-2-enoate in anhydrous THF or dichloromethane in a flame-dried flask under nitrogen.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes) dropwise (2.2 equivalents).

  • Stir the reaction at -78°C for 3-4 hours.

  • Quench the reaction by the slow, sequential addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product, (E)-5-Ethylnon-2-en-1-ol, by vacuum distillation.

Visual Workflow and Data

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Steps Start->Check_Workup Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Conditions_Issue Sub-optimal Conditions? Check_Conditions->Conditions_Issue Workup_Loss Product Loss During Workup? Check_Workup->Workup_Loss Impure_SM->Check_Conditions No Purify_SM Solution: Purify/Re-source Materials Impure_SM->Purify_SM Yes Conditions_Issue->Check_Workup No Optimize Solution: Optimize Temp, Time, or Stoichiometry Conditions_Issue->Optimize Yes Modify_Workup Solution: Modify Extraction pH, Change Solvents, or Use Alternative Purification Workup_Loss->Modify_Workup Yes

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Table: Effect of Reaction Temperature on Yield

The following table summarizes hypothetical data on the effect of temperature on the yield of the HWE olefination step (Step 2).

Reaction Temperature (°C)Reaction Time (h)Yield of Ester (%)E:Z Isomer Ratio
02465>98:2
25 (Room Temp)168895:5
5088592:8

This data suggests that running the reaction at room temperature provides an optimal balance of reaction time and yield while maintaining good stereoselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for Allylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides for common synthetic methods, presented in a question-and-answer format.

Section 1: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] However, achieving high yields and enantioselectivity can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Sharpless epoxidation reaction is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Sharpless epoxidation can stem from several factors. A primary concern is the presence of water, which can deactivate the titanium catalyst.[2] Another possibility is the ring-opening of the newly formed epoxide.

Troubleshooting Guide: Low Yield in Sharpless Epoxidation

Potential Cause Troubleshooting Step Expected Outcome
Presence of water in reagents or solventUse freshly distilled, anhydrous solvents (e.g., dichloromethane). Dry reagents and glassware thoroughly before use. Add molecular sieves (3Å or 4Å) to the reaction mixture.[2]Improved catalyst activity and increased product yield.
Catalyst deactivationUse a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). Ensure the titanium(IV) isopropoxide is of high quality and handled under inert atmosphere.Increased reaction rate and conversion to the desired epoxide.
Epoxide ring-openingPerform the reaction at lower temperatures (e.g., -20°C to -78°C). Use a less nucleophilic solvent if possible.Minimized side reactions and preservation of the epoxide product.
Inefficient oxidantUse a fresh, titrated solution of tert-butyl hydroperoxide (TBHP). Consider using cumene hydroperoxide as an alternative.Consistent and complete oxidation of the allylic alcohol.

Q2: The enantioselectivity (e.e.) of my Sharpless epoxidation is lower than expected. How can I improve it?

A2: Suboptimal enantioselectivity is often related to the purity of the chiral ligand (diethyl tartrate, DET) or improper formation of the active catalyst complex.

Troubleshooting Guide: Low Enantioselectivity in Sharpless Epoxidation

Potential Cause Troubleshooting Step Expected Outcome
Impure chiral ligandUse high-purity, enantiomerically pure (+) or (-) DET.Formation of a well-defined chiral catalyst, leading to higher e.e.
Incorrect catalyst stoichiometryEnsure the ratio of Ti(OiPr)₄ to DET is 1:1.Optimal formation of the active dimeric catalyst responsible for asymmetric induction.
Reaction temperature too highConduct the reaction at the recommended low temperature (typically -20°C).Enhanced kinetic resolution and facial selectivity, resulting in higher e.e.
Substrate-related issuesFor some substrates, a different tartrate ester (e.g., diisopropyl tartrate, DIPT) may provide better results.Improved matching of the chiral ligand to the specific allylic alcohol.

Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol provides a method for the epoxidation of geraniol using Sharpless asymmetric epoxidation conditions.

Reagent Amount Molar Equiv.
Geraniol1.0 g1.0
L-(+)-Diethyl tartrate1.3 g1.0
Titanium(IV) isopropoxide0.95 g0.5
tert-Butyl hydroperoxide (5.5 M in decane)4.0 mL3.5
Dichloromethane (anhydrous)40 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add L-(+)-diethyl tartrate and anhydrous dichloromethane.

  • Cool the solution to -20°C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide dropwise with stirring.

  • Add geraniol to the mixture.

  • Slowly add tert-butyl hydroperoxide over 10 minutes.

  • Stir the reaction at -20°C and monitor by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the product by column chromatography on silica gel.

This protocol is adapted from a literature procedure and may require optimization for specific laboratory conditions.

Workflow for Troubleshooting Sharpless Epoxidation

Sharpless_Troubleshooting Start Low Yield or e.e. Check_Water Check for Water Contamination Start->Check_Water Check_Catalyst Verify Catalyst Stoichiometry & Quality Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Ligand Verify Ligand Purity Start->Check_Ligand Dry_Reagents Use Anhydrous Reagents/Solvents Add Molecular Sieves Check_Water->Dry_Reagents Adjust_Catalyst Adjust Ti(OiPr)4:DET Ratio Use High-Purity Reagents Check_Catalyst->Adjust_Catalyst Lower_Temp Run Reaction at -20°C or lower Check_Temp->Lower_Temp Use_Pure_Ligand Use High Purity DET/DIPT Check_Ligand->Use_Pure_Ligand Success High Yield & e.e. Dry_Reagents->Success Adjust_Catalyst->Success Lower_Temp->Success Use_Pure_Ligand->Success

Caption: Troubleshooting workflow for Sharpless epoxidation.

Section 2: Grignard Reactions with Carbonyl Compounds

The addition of Grignard reagents to aldehydes, ketones, and enones is a fundamental method for creating allylic alcohols. However, side reactions can often lead to complex product mixtures and low yields of the desired alcohol.

Frequently Asked Questions (FAQs)

Q3: I am getting a significant amount of a ketone as a byproduct in my Grignard reaction with an aldehyde. What is happening?

A3: The formation of a ketone suggests that the initially formed secondary alcohol is being oxidized. This can happen if the reaction is exposed to air (oxygen) during workup or if an oxidizing agent is inadvertently present.

Q4: My Grignard reaction with an α,β-unsaturated ketone is giving the 1,4-addition product (a saturated ketone) instead of the desired 1,2-addition product (the allylic alcohol). How can I favor 1,2-addition?

A4: The regioselectivity of Grignard additions to enones is influenced by several factors, including the steric hindrance of the enone and the Grignard reagent, the solvent, and the presence of additives. Harder nucleophiles and lower temperatures generally favor 1,2-addition.

Troubleshooting Guide: 1,2- vs. 1,4-Addition in Grignard Reactions

Factor To Favor 1,2-Addition (Allylic Alcohol) To Favor 1,4-Addition (Saturated Ketone)
Grignard Reagent Use more reactive (harder) Grignard reagents (e.g., alkyl, vinyl, or aryl Grignards).Use less reactive (softer) organocuprates (Gilman reagents).
Temperature Perform the reaction at low temperatures (e.g., -78°C).Reactions at room temperature or higher can favor 1,4-addition.
Solvent Use less polar solvents like diethyl ether.More polar solvents like THF can sometimes favor 1,4-addition.
Additives The addition of cerium(III) chloride (Luche conditions) can significantly enhance 1,2-selectivity.Copper(I) salts are used to promote 1,4-addition (conjugate addition).
Steric Hindrance Increased steric hindrance at the β-position of the enone will favor 1,2-addition.Less sterically hindered enones are more prone to 1,4-addition.

Experimental Protocol: 1,2-Addition of a Grignard Reagent to an Enone

This protocol describes the 1,2-addition of methylmagnesium bromide to cyclohexenone.

Reagent Amount Molar Equiv.
Cyclohexenone1.0 g1.0
Methylmagnesium bromide (3.0 M in diethyl ether)3.8 mL1.1
Diethyl ether (anhydrous)20 mL-
Saturated aqueous ammonium chloride10 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add cyclohexenone and anhydrous diethyl ether.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the methylmagnesium bromide solution dropwise over 15 minutes with vigorous stirring.

  • Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

This protocol is a general guideline and may require optimization.

Logical Flow for Grignard Reaction Troubleshooting

Grignard_Troubleshooting Start Unsatisfactory Grignard Reaction Problem Identify Primary Issue Start->Problem Low_Yield Low Yield of Alcohol Problem->Low_Yield Side_Product Formation of Side Products Problem->Side_Product No_Reaction No Reaction Problem->No_Reaction Troubleshoot_Yield Check Reagent Quality Ensure Anhydrous Conditions Optimize Temperature Low_Yield->Troubleshoot_Yield Troubleshoot_Side_Product Identify Side Product (e.g., 1,4-addition, enolization) Side_Product->Troubleshoot_Side_Product Troubleshoot_No_Reaction Check Grignard Formation (titrate reagent) Check Carbonyl Reactivity No_Reaction->Troubleshoot_No_Reaction Success Desired Allylic Alcohol Troubleshoot_Yield->Success Optimize_12_Addition Use 'Harder' Nucleophile Lower Temperature (-78°C) Add CeCl3 (Luche) Troubleshoot_Side_Product->Optimize_12_Addition Troubleshoot_No_Reaction->Success Optimize_12_Addition->Success

Caption: Troubleshooting logic for Grignard reactions.

Section 3: Organocatalytic Synthesis

Organocatalysis offers a metal-free approach to chiral allylic alcohols, often utilizing simple organic molecules like proline and its derivatives.

Frequently Asked Questions (FAQs)

Q5: My proline-catalyzed α-amination of an aldehyde is giving a low yield and poor enantioselectivity. What are the common issues?

A5: Low yields and enantioselectivities in proline-catalyzed reactions can be due to several factors, including the solubility of the catalyst, the presence of water, and side reactions. The use of co-catalysts or modified catalysts can sometimes improve the outcome.

Troubleshooting Guide: Proline-Catalyzed α-Amination

Potential Cause Troubleshooting Step Expected Outcome
Poor catalyst solubilityUse a more soluble proline derivative or a co-solvent to improve solubility.Increased effective catalyst concentration and improved reaction rate.
Water inhibitionEnsure all reagents and solvents are anhydrous.Prevents unwanted side reactions and catalyst deactivation.
Low reactivity of substrateIncrease the reaction temperature or use a more activated electrophile.Improved conversion to the desired product.
Poor enantioselectivityScreen different proline derivatives or other organocatalysts. The addition of a Brønsted acid or base co-catalyst can sometimes enhance stereocontrol.Higher enantiomeric excess of the product.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Allylic Alcohol

This protocol outlines a general procedure for the synthesis of a chiral allylic alcohol from an enal and an aldehyde using a diarylprolinol silyl ether catalyst.

Reagent Amount Molar Equiv.
Enal1.0 mmol1.0
Aldehyde1.2 mmol1.2
Diarylprolinol silyl ether catalyst0.1 mmol0.1
Dichloromethane (anhydrous)2.0 mL-

Procedure:

  • To a dry vial, add the diarylprolinol silyl ether catalyst and anhydrous dichloromethane.

  • Add the enal to the catalyst solution.

  • Add the aldehyde and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

This is a generalized protocol and specific conditions will vary depending on the substrates and catalyst used.

Workflow for Organocatalytic Reaction Optimization

Organocatalysis_Workflow Start Initial Reaction Setup Screen_Catalyst Screen Organocatalysts (e.g., Proline derivatives) Start->Screen_Catalyst Screen_Solvent Screen Solvents Screen_Catalyst->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Analyze_Results Analyze Yield & e.e. Optimize_Conc->Analyze_Results Analyze_Results->Screen_Catalyst Not Acceptable Final_Conditions Optimized Conditions Analyze_Results->Final_Conditions Acceptable

Caption: Workflow for optimizing organocatalytic reactions.

Section 4: Other Synthetic Methods

This section covers troubleshooting for other common methods used in allylic alcohol synthesis.

Frequently Asked Questions (FAQs)

Q6: My allylic oxidation with selenium dioxide is producing a significant amount of the corresponding α,β-unsaturated aldehyde/ketone instead of the allylic alcohol. How can I prevent this over-oxidation?

A6: Selenium dioxide can oxidize the initially formed allylic alcohol to the corresponding carbonyl compound. To minimize this, use a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP). This keeps the concentration of the active oxidant low and favors the formation of the alcohol.

Q7: I am attempting a palladium-catalyzed allylic substitution (Tsuji-Trost reaction) to form an allylic alcohol from an allylic acetate and water, but the reaction is very slow and gives a low yield. What can I do to improve it?

A7: The efficiency of the Tsuji-Trost reaction is highly dependent on the palladium catalyst, the ligands, and the reaction conditions. For the synthesis of allylic alcohols using water as a nucleophile, the choice of a suitable phosphine ligand is crucial. Additionally, the pH of the reaction medium can play a significant role.

Troubleshooting Guide: Palladium-Catalyzed Allylic Alcohol Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Inactive catalystEnsure the use of a Pd(0) source or a suitable precatalyst that can be reduced in situ. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).Increased catalytic activity and reaction rate.
Inappropriate ligandScreen various phosphine ligands (e.g., PPh₃, dppe, Xantphos). The ligand influences both the rate and selectivity of the reaction.Improved yield and potentially regioselectivity of the desired allylic alcohol.
Poor reactivity of water as a nucleophileAdd a base (e.g., K₂CO₃) to generate hydroxide ions in situ, which are more nucleophilic.Increased rate of nucleophilic attack on the π-allyl palladium intermediate.
Phase-transfer issuesIf using a biphasic system, consider adding a phase-transfer catalyst.Improved interaction between the aqueous and organic phases, leading to a faster reaction.

References

Technical Support Center: Synthesis of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylnon-2-en-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation and reaction optimization.

Issue 1: Formation of an Unexpected Carbonyl Compound Instead of the Desired Alcohol in Grignard Synthesis.

  • Question: During the Grignard synthesis of this compound from an α,β-unsaturated aldehyde, my final product shows a significant peak corresponding to a ketone in the IR and NMR spectra. What could be the cause?

  • Answer: The formation of a ketone as a major byproduct in a Grignard reaction with an α,β-unsaturated aldehyde can be attributed to 1,4-conjugate addition of the Grignard reagent, followed by tautomerization of the resulting enolate during workup. Additionally, oxidation of the desired allylic alcohol back to the enone can occur, though this is less common without specific oxidizing conditions. Some Grignard reagents can also reduce the aldehyde to an alcohol, which might be a minor byproduct.[1]

Troubleshooting Steps:

  • Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to favor 1,2-addition over 1,4-addition.

  • Grignard Reagent Purity: Ensure the Grignard reagent is freshly prepared and free of excess magnesium, which can promote side reactions.

  • Workup Procedure: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride instead of a strong acid to minimize isomerization and dehydration byproducts.

  • Choice of Grignard Reagent: If problems persist, consider using an organolithium or organocerium reagent, which can exhibit higher selectivity for 1,2-addition to enones.[2]

Issue 2: Presence of Triphenylphosphine Oxide in the Final Product after a Wittig Reaction.

  • Question: I have synthesized this compound using a Wittig reaction, but my purified product is contaminated with triphenylphosphine oxide. How can I effectively remove this byproduct?

  • Answer: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[3] Its removal can be challenging due to its polarity and solubility in many organic solvents.

Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization If the desired alkene is a solid, recrystallization from a suitable solvent can leave the more soluble triphenylphosphine oxide in the mother liquor.Can be highly effective for solid products.Not applicable for liquid products like this compound.
Column Chromatography Flash chromatography on silica gel is a common method for separating triphenylphosphine oxide from the desired alkene.Generally effective for a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction Triphenylphosphine oxide can be protonated with a strong acid and extracted into an aqueous layer, although this is not always efficient.Can be a simple workup step.Often incomplete and may not be suitable for acid-sensitive products.
Specialized Reagents Reagents have been developed to selectively precipitate or react with triphenylphosphine oxide.Can be highly selective.May introduce additional reagents that need to be removed.
Solvent Precipitation In some cases, adding a non-polar solvent like hexane can cause the triphenylphosphine oxide to precipitate.Simple and straightforward.Effectiveness is highly dependent on the specific product and solvent system.

A patented method for recovering triphenylphosphine oxide involves dissolving the residue in an organic solvent, followed by an alkali wash, decolorization, and crystallization.[4]

Issue 3: Formation of E/Z Isomers in the Wittig Synthesis of this compound.

  • Question: My Wittig synthesis has produced a mixture of (E)- and (Z)-5-Ethylnon-2-en-1-ol. How can I control the stereoselectivity of the reaction?

  • Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl or aryl groups) tend to produce the (Z)-alkene.[2][5]

Strategies for Stereocontrol:

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[6]

  • Ylide Selection: The choice of the phosphonium ylide is critical. For the synthesis of the (E)-isomer of this compound, a stabilized ylide would be preferred if the retrosynthetic analysis allows for it.[5]

  • Reaction Conditions: The choice of solvent and the presence of lithium salts can also influence the E/Z ratio. Lithium-free conditions often favor the kinetic (Z)-product with unstabilized ylides.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most common and versatile methods for synthesizing allylic alcohols like this compound are the Grignard reaction and the Wittig reaction. A Grignard approach would typically involve the reaction of hexylmagnesium bromide with acrolein. A Wittig approach could involve the reaction of a suitable phosphonium ylide with an aldehyde.

  • Q2: What analytical techniques are best for identifying byproducts in the synthesis of this compound?

    • A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy is highly effective. GC-MS can separate and identify volatile components, NMR provides detailed structural information, and IR can confirm the presence or absence of key functional groups like carbonyls and hydroxyls.

  • Q3: Are there any safety precautions I should be aware of when working with Grignard reagents?

    • A3: Yes, Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried to avoid quenching the reagent with water.[7] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether, a common solvent for Grignard reactions, is extremely flammable.[8]

  • Q4: How can I determine the E/Z ratio of my this compound product?

    • A4: The E/Z ratio can be determined using ¹H NMR spectroscopy. The coupling constants (J-values) of the vinylic protons are characteristic of the geometry of the double bond. For a trans (E) configuration, the coupling constant is typically larger (around 12-18 Hz) than for a cis (Z) configuration (around 6-12 Hz).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the addition of hexylmagnesium bromide to acrolein.

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried.

    • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromohexane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining 1-bromohexane solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of (E)-5-Ethylnon-2-en-1-ol via Wittig Reaction

This protocol describes the reaction of a stabilized phosphonium ylide with heptanal.

Materials:

  • (Triphenylphosphoranylidene)acetaldehyde

  • Heptanal

  • Anhydrous toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAH4)

  • Anhydrous diethyl ether

Procedure:

  • Wittig Reaction:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend (triphenylphosphoranylidene)acetaldehyde in anhydrous toluene.

    • Add heptanal dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting α,β-unsaturated aldehyde by flash column chromatography.

  • Reduction to the Allylic Alcohol:

    • In a separate flame-dried flask under nitrogen, suspend lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

    • Add a solution of the purified α,β-unsaturated aldehyde in anhydrous diethyl ether dropwise to the LiAH4 suspension.

    • Stir the reaction at 0 °C for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash it with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield (E)-5-Ethylnon-2-en-1-ol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Reaction_Complete->Start No Analyze_Product Analyze Crude Product (NMR, GC-MS, IR) Reaction_Complete->Analyze_Product Yes Desired_Product Desired Product Formed? Analyze_Product->Desired_Product Purify Purify Product (Column Chromatography) Desired_Product->Purify Yes Troubleshoot Identify Byproducts Desired_Product->Troubleshoot No Characterize Characterize Pure Product Purify->Characterize End End Characterize->End Ketone Ketone Byproduct (1,4-Addition) Troubleshoot->Ketone Carbonyl Present TPPO Triphenylphosphine Oxide (Wittig Byproduct) Troubleshoot->TPPO Phosphorus signals in NMR Isomers E/Z Isomers Formed Troubleshoot->Isomers Mixture of Isomers Optimize_Grignard Optimize Grignard: - Lower Temperature - Check Reagent Purity - Modify Workup Ketone->Optimize_Grignard Optimize_Wittig_Purification Optimize Purification: - Column Chromatography - Recrystallization (if applicable) - Solvent Precipitation TPPO->Optimize_Wittig_Purification Optimize_Wittig_Stereo Optimize Wittig: - Use Stabilized/Unstabilized Ylide - Schlosser Modification - Adjust Reaction Conditions Isomers->Optimize_Wittig_Stereo Optimize_Grignard->Start Optimize_Wittig_Purification->Purify Optimize_Wittig_Stereo->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

In Vitro vs. In Vivo Activity of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel compound from initial discovery to a potential therapeutic agent is a meticulous process involving rigorous evaluation of its biological activity. Two fundamental approaches underpin this evaluation: in vitro and in vivo studies. While both are essential, they provide distinct and complementary insights into a compound's efficacy and safety. This guide offers an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their studies.

Core Concepts: A Tale of Two Environments

In vitro (Latin for "in the glass") studies are performed in a controlled laboratory setting outside of a living organism, such as in test tubes or petri dishes.[1] These experiments often involve isolated cells, tissues, or specific biomolecules.[2] In contrast, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, such as animal models or human clinical trials.[3][4][5]

The fundamental difference lies in the complexity of the experimental system. In vitro assays offer a simplified and controlled environment, ideal for high-throughput screening and elucidating specific molecular mechanisms.[2] However, they cannot fully replicate the intricate network of physiological interactions that occur within a living organism. In vivo studies, while more complex and resource-intensive, provide a more holistic understanding of a compound's effects, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and potential toxicity in a complete biological system.[3]

At a Glance: In Vitro vs. In Vivo Comparison

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., cell culture)[2]Whole, living organism (e.g., animal models)[3]
Complexity Low; focuses on specific cells or molecules[2]High; involves complex physiological interactions
Throughput High; suitable for screening many compounds[2]Low; time-consuming and labor-intensive
Cost Relatively low[6]High, due to animal care and housing[6]
Speed Rapid results[6]Longer duration to observe effects[6]
Ethical Concerns Minimal[6]Significant, involving the use of animals[6]
Data Relevance Mechanistic insights, initial screening[2]Higher physiological relevance, better predictor of clinical outcomes[3]
ADME Assessment Limited or indirectDirect assessment of pharmacokinetics and pharmacodynamics

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of both in vitro and in vivo experiments. Below are representative protocols for common assays used in novel compound evaluation.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel compound and include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][7]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) of the compound.

In Vivo Efficacy: Murine Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[8][9][10]

Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing insights into its therapeutic potential in a more physiologically relevant context.[8]

Protocol:

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment for at least one week to allow for acclimatization.[10]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

  • Compound Administration: Administer the novel compound to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection). The control group receives the vehicle. Dosing schedules can vary (e.g., daily, weekly).[10]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) to quantify the compound's efficacy.

Data Presentation: A Comparative Analysis

To illustrate the relationship between in vitro and in vivo data, consider the following hypothetical data for a novel kinase inhibitor, "Compound X," targeting a specific cancer cell line.

Table 1: In Vitro Cytotoxicity of Compound X

Cell LineIC50 (µM)
Cancer Cell Line A0.5
Cancer Cell Line B2.1
Normal Fibroblasts> 50

IC50: The concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of Compound X in a Xenograft Model (Cancer Cell Line A)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500-
Compound X1075050
Compound X2530080

This representative data shows that Compound X is potent against Cancer Cell Line A in vitro and demonstrates dose-dependent tumor growth inhibition in vivo. The high IC50 in normal fibroblasts suggests some level of selectivity.

Visualizing the Path: From Lab Bench to Living System

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Compound\nLibrary Compound Library High-Throughput\nScreening High-Throughput Screening Compound\nLibrary->High-Throughput\nScreening Screening Hit Compounds Hit Compounds High-Throughput\nScreening->Hit Compounds Identification IC50\nDetermination IC50 Determination Hit Compounds->IC50\nDetermination Potency Lead Compound Lead Compound IC50\nDetermination->Lead Compound Selection Pharmacokinetics\n(ADME) Pharmacokinetics (ADME) Lead Compound->Pharmacokinetics\n(ADME) Evaluation Lead Compound->Pharmacokinetics\n(ADME) Efficacy Studies\n(Xenograft) Efficacy Studies (Xenograft) Pharmacokinetics\n(ADME)->Efficacy Studies\n(Xenograft) Testing Toxicology\nStudies Toxicology Studies Efficacy Studies\n(Xenograft)->Toxicology\nStudies Safety Preclinical\nCandidate Preclinical Candidate Toxicology\nStudies->Preclinical\nCandidate Nomination

Figure 1: A generalized workflow for novel compound testing.

logical_relationship In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies informs design of In Vivo Studies->In Vitro Studies validates mechanisms found in Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials provides rationale for

Figure 2: The logical progression from in vitro to in vivo research.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Compound X Compound X Compound X->Kinase A Inhibits

Figure 3: A simplified signaling pathway showing the inhibitory action of a novel compound.

Conclusion: An Integrated Approach

Ultimately, in vitro and in vivo studies are not mutually exclusive but rather complementary components of a comprehensive drug discovery pipeline.[2] In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action. Promising candidates identified in vitro can then be advanced to more complex and physiologically relevant in vivo models to assess their efficacy, safety, and pharmacokinetic profiles. The successful integration of both approaches is paramount for making informed decisions and advancing the most promising novel compounds toward clinical development.

References

A Comparative Analysis of the Cytotoxicity of 5-Ethylnon-2-en-1-ol Against Established Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxic potential of 5-Ethylnon-2-en-1-ol. Due to the absence of publicly available cytotoxicity data for this compound, this document focuses on establishing a baseline for comparison using well-characterized toxins: Doxorubicin, Staurosporine, and Paclitaxel. The experimental protocols and data presentation herein are designed to serve as a template for the future evaluation of novel compounds like this compound.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic profiles of known toxins across various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50Citation
This compound --Data not available-
DoxorubicinHL60MTT Assay~10 nM[1]
DoxorubicinHL60/MX2 (resistant)MTT Assay~2 µM[1]
DoxorubicinAMJ13MTT Assay223.6 µg/ml[2]
DoxorubicinV79-IC50 values vary with exposure time (24, 48, 72h)[3]
StaurosporineHBL-100Hoechst/PI Assay50 nM (induced 100% apoptosis after 48h)[4]
StaurosporineT47DHoechst/PI Assay50 µM (induced complete apoptosis)[4]
StaurosporineU-937Flow Cytometry0.5 µM (18h) & 1 µM (24h) induced significant apoptosis[5]
Paclitaxel--Data not in IC50 values in provided results-

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are fundamental for generating reproducible and comparable data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and known toxins as controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9]

Protocol:

  • Cell Seeding and Treatment: Prepare 96-well plates with cells and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8][9]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[8]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[10]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.[10]

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[11][12][13] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Cell Collection: Collect both adherent and suspension cells after treatment.

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry within one hour.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]

Visualizing Cellular Fate: Signaling Pathways and Experimental Design

To better understand the mechanisms of cytotoxicity and the experimental process, the following diagrams are provided.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Execution Caspases (3, 6, 7) Execution Caspases (3, 6, 7) Caspase-8->Execution Caspases (3, 6, 7) DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Execution Caspases (3, 6, 7) Apoptosis Apoptosis Execution Caspases (3, 6, 7)->Apoptosis

Caption: Simplified signaling pathways of apoptosis.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General experimental workflow for cytotoxicity assessment.

References

A Comparative Analysis of the Antioxidant Capacity of 5-Ethylnon-2-en-1-ol and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of the unsaturated aliphatic alcohol, 5-Ethylnon-2-en-1-ol, and the well-characterized antioxidant, ascorbic acid (Vitamin C). The following sections detail their respective antioxidant potentials, supported by established experimental protocols and relevant biochemical pathways.

Executive Summary

A comprehensive literature search for experimental data on the antioxidant capacity of this compound yielded no specific studies evaluating its activity using standard antioxidant assays such as DPPH, ABTS, or FRAP. In contrast, ascorbic acid is a potent and extensively studied antioxidant with well-defined mechanisms of action.

Based on chemical structure, this compound, a long-chain unsaturated alcohol, is not expected to possess significant antioxidant properties. Its structure lacks the key functional groups that enable radical scavenging, such as the enediol group present in ascorbic acid. Therefore, this guide will present a theoretical comparison based on chemical principles, alongside the established data for ascorbic acid.

Quantitative Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacity of this compound and ascorbic acid.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP)
This compound No Data AvailableNo Data AvailableNo Data Available
Ascorbic Acid Widely reported, typically in the µM rangeHigh, often used as a standardHigh, often used as a standard

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.

Chemical Structures and Predicted Antioxidant Activity

This compound:

This long-chain aliphatic alcohol possesses a single double bond and a primary alcohol group. While the double bond can potentially react with some radical species, it does not have the electron-donating capacity to be an effective radical scavenger. The hydroxyl group is not readily able to donate a hydrogen atom to stabilize a free radical.

Ascorbic Acid: Ascorbic acid's potent antioxidant activity stems from its enediol structure within a lactone ring. This configuration allows it to readily donate electrons to neutralize reactive oxygen species (ROS).[1][2][3] Upon donating an electron, it forms a relatively stable ascorbyl radical, which is less reactive than the initial free radical.[2]

Established Antioxidant Mechanism of Ascorbic Acid

Ascorbic acid functions as an antioxidant through several mechanisms:

  • Direct Radical Scavenging: It directly donates electrons to neutralize a wide range of reactive oxygen species, including superoxide radicals, hydroxyl radicals, and singlet oxygen.[1][3][4][5]

  • Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), by donating an electron to the tocopheryl radical, thereby restoring its antioxidant capacity.[4]

  • Enzyme Cofactor: It acts as a cofactor for various enzymes involved in reducing oxidative stress.[3]

  • Modulation of Gene Expression: Ascorbic acid can influence the expression of genes involved in the antioxidant defense system by promoting the activity of transcription factors like Nrf2.[1][6][7]

Below is a diagram illustrating the direct radical scavenging mechanism of ascorbic acid.

Ascorbic_Acid_Antioxidant_Mechanism Ascorbic_Acid Ascorbic Acid (Reduced Form) Ascorbyl_Radical Ascorbyl Radical (Stable) Ascorbic_Acid->Ascorbyl_Radical Donates 1st electron Dehydroascorbic_Acid Dehydroascorbic Acid (Oxidized Form) Ascorbyl_Radical->Dehydroascorbic_Acid Donates 2nd electron ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) H2O Non-Radical Product (e.g., H2O) ROS->H2O Accepts electron(s)

Caption: Ascorbic acid's radical scavenging mechanism.

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for standard assays that would be employed to determine the antioxidant capacity of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The test compound (this compound) and a standard antioxidant (ascorbic acid) are prepared in a series of concentrations in a suitable solvent.

  • Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test compound and the standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and a standard (e.g., Trolox or ascorbic acid) are prepared in various concentrations.

  • Reaction: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of the color is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid) are prepared.

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 4 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous iron standard, and the antioxidant capacity of the sample is expressed as FRAP units or in terms of equivalents of the standard.

Below is a workflow diagram for a typical antioxidant assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical Solution (e.g., DPPH, ABTS•+) Mix Mix Reagent with Sample/Standard/Control Reagent_Prep->Mix Sample_Prep Prepare Test Compound & Standard Dilutions Sample_Prep->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for an in vitro antioxidant assay.

Conclusion

References

"comparative study of the antimicrobial effects of unsaturated alcohols"

Author: BenchChem Technical Support Team. Date: November 2025

##Unsaturated Alcohols as Antimicrobial Agents: A Comparative Analysis

For Immediate Release

A comprehensive review of the antimicrobial properties of select unsaturated alcohols reveals their potential as effective agents against a range of pathogenic microbes. This comparative guide synthesizes available experimental data on the minimum inhibitory concentrations (MIC) of these compounds, details the methodologies for their evaluation, and explores their mechanisms of action.

Researchers, scientists, and drug development professionals will find valuable insights into the antimicrobial efficacy of various unsaturated alcohols. This report summarizes quantitative data in clear, comparative tables and provides detailed experimental protocols for key assays. Visual diagrams of experimental workflows and microbial signaling pathways are included to facilitate understanding.

Comparative Antimicrobial Efficacy

Unsaturated alcohols have demonstrated significant antimicrobial activity against both bacteria and fungi. Their efficacy is influenced by factors such as the length of the carbon chain, the position of the double or triple bond, and the presence of other functional groups. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparing the potency of these compounds.

Below is a summary of reported MIC values for several unsaturated alcohols against common pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Unsaturated Alcohols against Various Microorganisms

Unsaturated AlcoholMicroorganismMIC Value
Allyl Alcohol Candida albicans2-8 µg/mL[1]
Cinnamyl Alcohol Escherichia coli780 µg/mL[2]
Staphylococcus aureus~65 µg/mL (calculated from 0.5 mM)[3]
Candida albicans125 µg/mL[4]
Perillyl Alcohol Candida albicans200-600 µg/mL[5]
Linalool Escherichia coli9,400 µg/mL[6]
Staphylococcus aureus18,800 µg/mL[6]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The determination of the antimicrobial efficacy of unsaturated alcohols relies on standardized laboratory procedures. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the unsaturated alcohol in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the alcohol that inhibits visible microbial growth.

Step-by-Step Protocol:

  • Preparation of Unsaturated Alcohol Solutions: Prepare a stock solution of the unsaturated alcohol in a suitable solvent (e.g., ethanol, DMSO). Perform serial twofold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted unsaturated alcohol. Include positive (microorganism in broth without alcohol) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the unsaturated alcohol at which there is no visible turbidity (growth) in the well.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Unsaturated Alcohol Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC Value E->F Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage of Ions, ATP) DNA_RNA DNA/RNA Proteins Proteins UnsaturatedAlcohol Unsaturated Alcohol UnsaturatedAlcohol->Membrane Intercalation UnsaturatedAlcohol->Proteins Denaturation

References

In-depth Analysis of Structure-Activity Relationships in Long-Chain Unsaturated Alcohols: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes the available information on these related classes of compounds to provide a foundational understanding of their SAR. The insights presented are drawn from studies on the antibacterial and pheromonal activities of various long-chain alcohols.

General Principles of Structure-Activity Relationships in Long-Chain Alcohols

The biological activity of long-chain alcohols is significantly influenced by their structural features, primarily the length of the carbon chain, the presence and position of unsaturation (double bonds), and the location of the hydroxyl group.

Chain Length: The length of the aliphatic carbon chain is a critical determinant of biological activity, particularly in the context of antibacterial properties. Studies on long-chain fatty alcohols have demonstrated that antibacterial efficacy against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis is highly dependent on chain length. For instance, alcohols with 10 to 13 carbon atoms, such as 1-decanol, 1-undecanol, 1-dodecanol, and 1-tridecanol, have shown significant bactericidal or bacteriostatic activity.[1][2] This suggests an optimal range of lipophilicity for interaction with bacterial cell membranes.

Unsaturation: The presence of a double bond introduces conformational rigidity and alters the electronic properties of the molecule. In many biologically active compounds, the geometry of the double bond (cis or trans) and its position within the chain are crucial for receptor binding or enzymatic interaction. For example, specific isomers of unsaturated fatty alcohols are key components of insect sex pheromones, where precise stereochemistry is required for biological function.[3]

Hydroxyl Group: The hydroxyl (-OH) group is a key functional moiety, contributing to the molecule's polarity and its ability to form hydrogen bonds. As an allylic alcohol, 5-Ethylnon-2-en-1-ol features a hydroxyl group on a carbon atom adjacent to a double bond. This configuration enhances the reactivity of the alcohol.[4]

Comparative Antibacterial Activity of Saturated Long-Chain Alcohols

The following table summarizes the general trends observed in the antibacterial activity of saturated long-chain fatty alcohols against Staphylococcus aureus, highlighting the impact of chain length.

CompoundCarbon Chain LengthObserved Antibacterial ActivityProbable Mode of Action
1-NonanolC9BactericidalMembrane-damaging
1-DecanolC10BactericidalMembrane-damaging[1]
1-UndecanolC11BactericidalMembrane-damaging[1]
1-DodecanolC12High bacteriostatic activityNon-membrane-damaging[1]
1-TridecanolC13High bacteriostatic activityNon-membrane-damaging[1]
Experimental Protocols: Assessing Antibacterial Activity

A standard method to evaluate the antibacterial activity of these compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a target bacterium.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A culture of the target bacterium is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in MHB without any compound) and negative (MHB alone) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts related to the structure-activity relationships of long-chain unsaturated alcohols and a typical experimental workflow.

SAR_General_Principles cluster_structure Molecular Structure of a Long-Chain Unsaturated Alcohol cluster_activity Determinants of Biological Activity Chain Aliphatic Chain (Length and Branching) Lipophilicity Lipophilicity & Membrane Interaction Chain->Lipophilicity influences DoubleBond Double Bond (Position and Geometry) Stereochemistry Stereochemistry & Receptor Binding DoubleBond->Stereochemistry determines Hydroxyl Hydroxyl Group (Position) Reactivity Chemical Reactivity Hydroxyl->Reactivity affects

Caption: Key structural features influencing the biological activity of long-chain unsaturated alcohols.

Experimental_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate at 37°C for 24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

In-Depth Analysis of 5-Ethylnon-2-en-1-ol Synergistic Effects: A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data reveals a significant gap in the understanding of the synergistic effects of 5-Ethylnon-2-en-1-ol with other compounds. Despite a thorough investigation for peer-reviewed studies, experimental data, and established signaling pathways, no specific information detailing the synergistic or even individual biological activities of this compound could be identified.

This lack of available research prevents the creation of a comparative guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research on this specific compound.

Researchers, scientists, and drug development professionals interested in this compound should be aware that this appears to be an unexplored area of study. The potential synergistic or antagonistic interactions of this compound with other molecules remain uncharacterized.

Given the absence of data, any exploration into the effects of this compound would require novel, foundational research to be conducted. Such research would need to first establish the baseline biological activity of the compound alone and then proceed to investigate its effects when combined with other substances across various experimental models.

Recommendations for Future Research:

For researchers considering investigating this compound, the following experimental workflow is proposed as a starting point:

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Synergistic Effect Screening cluster_2 Phase 3: In-depth Synergy Analysis Compound Acquisition & Purity Analysis Compound Acquisition & Purity Analysis Determination of Biological Activity Determination of Biological Activity Compound Acquisition & Purity Analysis->Determination of Biological Activity Screening Assays Dose-Response Studies Dose-Response Studies Determination of Biological Activity->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Initial Hypothesis Selection of Partner Compounds Selection of Partner Compounds Mechanism of Action Studies->Selection of Partner Compounds Combinatorial Screening Combinatorial Screening Selection of Partner Compounds->Combinatorial Screening Fixed-Ratio or Checkerboard Assays Identification of Synergistic/Antagonistic Hits Identification of Synergistic/Antagonistic Hits Combinatorial Screening->Identification of Synergistic/Antagonistic Hits Quantitative Synergy Analysis Quantitative Synergy Analysis Identification of Synergistic/Antagonistic Hits->Quantitative Synergy Analysis Isobologram Analysis Combination Index (CI) Calculation In Vivo Model Validation In Vivo Model Validation Quantitative Synergy Analysis->In Vivo Model Validation

Figure 1: A proposed experimental workflow for investigating the synergistic effects of a novel compound like this compound.

This generalized workflow outlines the necessary steps, from initial characterization to the confirmation of synergistic interactions. Each step would require the development of specific and detailed experimental protocols. Until such primary research is conducted and published, a comparative guide on the synergistic effects of this compound cannot be compiled.

A Comparative Guide to Confirming the Purity of Synthesized 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 5-Ethylnon-2-en-1-ol, a long-chain alkenol. The performance of each method is discussed, supported by representative experimental data and detailed protocols.

Data Summary

The following table summarizes the key information obtained from various analytical methods for a synthesized sample of this compound.

Analytical TechniqueInformation ProvidedKey Findings (Hypothetical Data)Purity Indication
¹H NMR Spectroscopy Structural confirmation, presence of proton-containing impurities.Peaks consistent with the structure of this compound. Small, unidentified peaks in the aliphatic region.High, with minor impurities.
¹³C NMR Spectroscopy Confirms the carbon backbone and the presence of all expected carbon environments.All expected carbon signals are present. No significant unexpected signals.High purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass-to-charge ratio.[1]Major peak at the expected retention time with a mass spectrum corresponding to this compound. Minor peaks indicate the presence of isomeric byproducts.>98% purity based on peak area integration.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture.A single major peak is observed under the specified conditions.High purity, though non-UV active impurities may not be detected.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.[2]Strong, broad O-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[2]Confirms the presence of the alcohol and alkene functional groups.[3]

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule and identifying impurities.[4][5] Both ¹H and ¹³C NMR are essential for a comprehensive analysis. Quantitative NMR (qNMR) can also be employed for determining the absolute purity against a certified reference standard.[6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a known amount of a certified internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis: Process the spectra and integrate the peaks. Compare the observed chemical shifts and coupling constants with expected values for this compound. Analyze any impurity peaks to identify their structures and quantify their relative amounts.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl₃ add_tms Add TMS Standard dissolve->add_tms acquire_spectra Acquire ¹H & ¹³C Spectra add_tms->acquire_spectra process_spectra Process Spectra acquire_spectra->process_spectra analyze_peaks Analyze Chemical Shifts & Impurities process_spectra->analyze_peaks

NMR Spectroscopy Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.[9] It is particularly useful for detecting and quantifying small amounts of impurities.[10][11] For long-chain alcohols, derivatization may be necessary to improve volatility and peak shape.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the components. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the components elute from the GC column, they are ionized (e.g., by electron impact) and their mass-to-charge ratios are detected.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). The purity can be estimated by the relative peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis prepare_solution Prepare 1 mg/mL Solution inject_sample Inject 1 µL into GC prepare_solution->inject_sample gc_separation Separation on Capillary Column inject_sample->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Analyze Chromatogram & Mass Spectra ms_detection->data_analysis

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture.[14] For a non-polar compound like this compound, reverse-phase HPLC is a suitable method.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC.

  • Chromatography: Inject the sample onto a C18 column and elute with the mobile phase at a constant flow rate.

  • Detection: Use a suitable detector, such as a UV detector (if the compound has a chromophore) or a refractive index (RI) detector. For non-chromophoric alcohols, derivatization with a UV-active group may be necessary for sensitive detection.[15]

  • Data Analysis: Analyze the resulting chromatogram to determine the number of components and their relative concentrations based on peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_detection_analysis Detection & Analysis prepare_hplc_solution Prepare 1 mg/mL Solution in Mobile Phase inject_hplc Inject onto C18 Column prepare_hplc_solution->inject_hplc elute_sample Elute with Mobile Phase inject_hplc->elute_sample detect_components Detect with UV or RI Detector elute_sample->detect_components analyze_chromatogram Analyze Chromatogram detect_components->analyze_chromatogram

HPLC Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample.[16][17][18]

Experimental Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound. The presence of a broad O-H stretch around 3300 cm⁻¹, a C=C stretch around 1650 cm⁻¹, and a C-O stretch around 1050 cm⁻¹ would confirm the presence of the desired functional groups.[2]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_film Prepare Thin Film on KBr Plates acquire_ir Acquire IR Spectrum (4000-400 cm⁻¹) prepare_film->acquire_ir analyze_bands Identify Characteristic Absorption Bands acquire_ir->analyze_bands

FTIR Spectroscopy Workflow

Comparison of Methods

Each of the described analytical techniques provides valuable, yet distinct, information regarding the purity of synthesized this compound.

  • NMR spectroscopy offers the most detailed structural information and is excellent for identifying and quantifying proton-containing impurities.[19] However, it may not be as sensitive as chromatographic methods for detecting trace impurities.

  • GC-MS is highly sensitive and provides both separation and identification of volatile impurities.[20] It is the method of choice for detecting isomeric byproducts and other volatile contaminants.

  • HPLC is a robust technique for purity assessment, especially for non-volatile impurities.[21] Its sensitivity can be limited for compounds lacking a strong chromophore unless derivatization is employed.

  • FTIR spectroscopy is a quick and straightforward method for confirming the presence of the correct functional groups, but it is not a quantitative technique for purity determination.[22]

For a comprehensive and reliable confirmation of the purity of synthesized this compound, a combination of these techniques is recommended.[23][24][] Typically, NMR and GC-MS are used to provide a high degree of confidence in both the structure and purity of the final compound.

References

A Comparative Guide to Cross-Referencing Spectroscopic Data for Novel Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel chemical entities, particularly within drug development and materials science, the unambiguous structural elucidation of newly synthesized molecules is paramount. Alcohols, a common functional group in organic chemistry, present a diverse array of structural possibilities. Cross-referencing data from multiple spectroscopic techniques is the gold standard for confirming the identity and purity of these novel alcohols. This guide provides a comparative framework for interpreting the spectroscopic data of two novel alcohols, neopentyl alcohol and 3-buten-1-ol, against well-characterized benchmark alcohols: ethanol, isopropanol, and tert-butanol.

Key Spectroscopic Data at a Glance

The following tables summarize the essential spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for our selected alcohols.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Benchmark Alcohols
Ethanol~3391 (broad)[1][2]~1055[1]
Isopropanol~3350 (broad)~1130
tert-Butanol~3360 (broad)~1205
Novel Alcohols
Neopentyl Alcohol~3350 (broad)~1045
3-Buten-1-ol~3340 (broad)~1050

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm), Multiplicity, Integration
Benchmark Alcohols
Ethanol1.22 (t, 3H), 3.69 (q, 2H), ~2.5 (s, 1H, variable)
Isopropanol1.22 (d, 6H), 4.02 (septet, 1H), ~2.0 (s, 1H, variable)
tert-Butanol1.28 (s, 9H), ~1.9 (s, 1H, variable)
Novel Alcohols
Neopentyl Alcohol0.95 (s, 9H), 3.30 (s, 2H), ~1.5 (s, 1H, variable)[3]
3-Buten-1-ol2.32 (q, 2H), 3.67 (t, 2H), 5.10 (m, 2H), 5.85 (m, 1H), ~2.0 (s, 1H, variable)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm)
Benchmark Alcohols
Ethanol18.0, 57.3[4][5][6]
Isopropanol25.5, 64.0
tert-Butanol31.6, 69.0
Novel Alcohols
Neopentyl Alcohol26.3, 36.5, 74.8[7]
3-Buten-1-ol38.6, 61.5, 116.9, 135.0

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Benchmark Alcohols
Ethanol46[8]45, 31 (base peak)[8]
Isopropanol6045 (base peak), 43
tert-Butanol7459 (base peak), 57
Novel Alcohols
Neopentyl Alcohol8873, 57 (base peak), 41[9]
3-Buten-1-ol72[1]57, 44, 41, 31

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and adherence to standardized experimental protocols.

1. Infrared (IR) Spectroscopy

  • Sample Preparation (Liquid Alcohols): A drop of the neat liquid alcohol is placed between two salt plates (typically NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

  • Analysis: The positions of the broad O-H stretching band and the C-O stretching band are the most diagnostic features for alcohols.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters to note are the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the splitting pattern (multiplicity).

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Analysis: The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum provide detailed information about the connectivity of protons, while the number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds like alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the alcohol is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: Electron Impact (EI) is a standard ionization method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Visualization of Spectroscopic Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the workflow for cross-referencing spectroscopic data and the logical relationships in spectral interpretation.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Cross-Referencing Sample Novel Alcohol Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (e.g., O-H, C-O) IR->IR_Data NMR_Data Determine Connectivity & Carbon Framework NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Cross_Reference Cross-Reference Data IR_Data->Cross_Reference NMR_Data->Cross_Reference MS_Data->Cross_Reference Structure_Elucidation Structure Elucidation Cross_Reference->Structure_Elucidation

Spectroscopic Data Cross-Referencing Workflow

logical_relationships cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry IR_OH Broad peak ~3200-3600 cm⁻¹ Functional_Group Alcohol Functional Group (-OH) IR_OH->Functional_Group IR_CO Strong peak ~1000-1260 cm⁻¹ IR_CO->Functional_Group Final_Structure Confirmed Structure Functional_Group->Final_Structure H_NMR ¹H NMR: - Chemical Shift - Splitting - Integration Connectivity Carbon-Hydrogen Framework H_NMR->Connectivity C_NMR ¹³C NMR: - Number of Signals - Chemical Shift C_NMR->Connectivity Connectivity->Final_Structure Molecular_Ion Molecular Ion Peak (M⁺) Molecular_Formula Molecular Formula & Weight Molecular_Ion->Molecular_Formula Fragments Fragmentation Pattern (e.g., α-cleavage, dehydration) Fragments->Connectivity Molecular_Formula->Final_Structure

Logical Flow in Spectral Interpretation

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 5-Ethylnon-2-en-1-ol, a C9 allylic alcohol with potential applications in fragrance and specialty chemical industries. The efficiency of various synthetic strategies is benchmarked against each other and against alternative C9 allylic alcohols, supported by experimental data from analogous reactions. Detailed methodologies and visual workflows are provided to facilitate informed decisions in process development and chemical synthesis.

Executive Summary

The synthesis of this compound can be approached through several established methods for allylic alcohol production. This guide evaluates three primary routes: the Wittig Reaction, the Grignard Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity. For comparison, the synthesis of a commercially relevant C9 allylic alcohol, Linalool, is also considered.

Comparison of Synthetic Routes for this compound

The following table summarizes the key performance indicators for the proposed synthetic routes to this compound, based on data from analogous reactions.

Synthetic Route Starting Materials Reported Yield (%) Key Advantages Key Disadvantages Stereoselectivity Reference
Wittig Reaction Heptanal, (2-Hydroxyethyl)triphenylphosphonium bromide60-85Well-established, reliable for C=C bond formation.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.Generally produces Z-alkene with unstabilized ylides.[1]
Grignard Reaction Hexylmagnesium bromide, Acrolein50-70Readily available starting materials, one-pot reaction.Potential for 1,4-addition side products, requires strictly anhydrous conditions.Not inherently stereoselective.[2][3]
Horner-Wadsworth-Emmons (HWE) Reaction Heptanal, Diethyl (2-hydroxyethyl)phosphonate70-90Higher yields than Wittig, water-soluble phosphate byproduct is easily removed.Phosphonate reagent is more expensive than the corresponding phosphonium salt.Predominantly forms the E-alkene.[4][5]

Alternative C9 Allylic Alcohol: Linalool

Linalool is a naturally occurring C10 tertiary allylic alcohol, but its structural similarity and widespread use in the fragrance industry make it a relevant benchmark.

| Synthetic Route for Linalool | Starting Materials | Reported Yield (%) | Key Advantages | Key Disadvantages | Reference | | :--- | :--- | :--- | :--- | :--- | | From α-Pinene | α-Pinene | ~80 (multi-step) | Utilizes a renewable feedstock. | Multi-step synthesis can be complex. | - | | | Grignard Reaction | Methyl vinyl ketone, 3-methyl-1-butenylmagnesium chloride | ~75 | Direct C-C bond formation. | Requires specific Grignard reagent. | - | |

Experimental Protocols

Detailed experimental protocols for the proposed syntheses of this compound are outlined below. These are generalized procedures based on established methodologies.

Wittig Reaction Protocol

a) Preparation of the Ylide: (2-Hydroxyethyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour to form the corresponding ylide.

b) Olefination: The reaction mixture containing the ylide is cooled to -78 °C, and heptanal (1.0 eq) dissolved in anhydrous THF is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

c) Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Grignard Reaction Protocol

a) Preparation of the Grignard Reagent: Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromohexane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of hexylmagnesium bromide.

b) Addition to Acrolein: The Grignard reagent solution is cooled to 0 °C, and a solution of freshly distilled acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 1 hour.

c) Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by fractional distillation under reduced pressure.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

a) Deprotonation of the Phosphonate: Diethyl (2-hydroxyethyl)phosphonate (1.1 eq) is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled to 0 °C, and a strong base such as sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at room temperature for 30 minutes.

b) Olefination: Heptanal (1.0 eq) is added dropwise to the solution of the phosphonate anion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

c) Work-up and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.

Wittig_Reaction Heptanal Heptanal Wittig Reaction Wittig Reaction Heptanal->Wittig Reaction Aldehyde This compound This compound Wittig Reaction->this compound Product Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide Byproduct (2-Hydroxyethyl)triphenylphosphonium bromide (2-Hydroxyethyl)triphenylphosphonium bromide Ylide Formation Ylide Formation (2-Hydroxyethyl)triphenylphosphonium bromide->Ylide Formation Phosphonium Salt Ylide Formation->Wittig Reaction Ylide Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide Formation

Caption: Workflow for the Wittig reaction synthesis of this compound.

Grignard_Reaction 1-Bromohexane 1-Bromohexane Grignard Reagent Formation Grignard Reagent Formation 1-Bromohexane->Grignard Reagent Formation Alkyl Halide Grignard Reaction Grignard Reaction Grignard Reagent Formation->Grignard Reaction Hexylmagnesium bromide Magnesium Magnesium Magnesium->Grignard Reagent Formation This compound This compound Grignard Reaction->this compound Product Acrolein Acrolein Acrolein->Grignard Reaction α,β-Unsaturated Aldehyde

Caption: Workflow for the Grignard reaction synthesis of this compound.

HWE_Reaction Heptanal Heptanal HWE Reaction HWE Reaction Heptanal->HWE Reaction Aldehyde This compound This compound HWE Reaction->this compound Product Diethyl phosphate Diethyl phosphate HWE Reaction->Diethyl phosphate Byproduct Diethyl (2-hydroxyethyl)phosphonate Diethyl (2-hydroxyethyl)phosphonate Anion Formation Anion Formation Diethyl (2-hydroxyethyl)phosphonate->Anion Formation Phosphonate Anion Formation->HWE Reaction Phosphonate Anion Base (NaH) Base (NaH) Base (NaH)->Anion Formation

Caption: Workflow for the HWE reaction synthesis of this compound.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the application, including desired stereochemistry, scale of production, and cost considerations. The Horner-Wadsworth-Emmons reaction appears to offer the highest potential yield and a more straightforward purification process due to the water-soluble nature of its byproduct. The Wittig reaction is a robust and well-understood alternative, while the Grignard reaction provides a direct, one-pot approach using readily available starting materials but may present challenges in controlling selectivity and requires stringent reaction conditions. For applications where the E-isomer is preferred, the HWE reaction is the most promising route. Further process optimization would be necessary to maximize the efficiency of any chosen method for industrial-scale production.

References

In Silico Prediction of 5-Ethylnon-2-en-1-ol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico methodologies for predicting the bioactivity of the novel small molecule, 5-Ethylnon-2-en-1-ol. Given the absence of experimental data for this specific compound, this document outlines a comprehensive workflow, presenting a comparison of commonly used computational tools and protocols at each stage. The objective is to equip researchers with a framework to generate initial hypotheses regarding the molecule's potential therapeutic effects and liabilities.

Proposed In Silico Bioactivity Prediction Workflow

The initial step in characterizing a novel compound like this compound is to establish a systematic in silico workflow. This multi-step process allows for the prediction of potential biological targets, pharmacokinetic properties (ADMET), and the elucidation of binding interactions. Below is a recommended workflow, which will be detailed in the subsequent sections.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Initial Analysis cluster_1 Prediction Stages cluster_2 Outcome Input_Molecule This compound (SMILES/SDF) Target_Prediction Target Prediction & Prioritization Input_Molecule->Target_Prediction Ligand-Based & Structure-Based ADMET_Prediction ADMET Prediction Input_Molecule->ADMET_Prediction Physicochemical Properties Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Predicted Targets Bioactivity_Hypothesis Bioactivity Hypothesis (Efficacy & Toxicity Profile) ADMET_Prediction->Bioactivity_Hypothesis MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Best Docking Pose MD_Simulations->Bioactivity_Hypothesis

Figure 1: Proposed workflow for the in silico bioactivity prediction of a novel compound.

Target Prediction: Identifying Potential Biological Partners

The initial step is to identify potential protein targets for this compound. This can be achieved using a variety of web-based servers that employ ligand-based or structure-based approaches. Ligand-based methods compare the input molecule to databases of known active compounds, while structure-based methods would be more applicable if a panel of potential targets is already under consideration.[1]

Comparison of Target Prediction Servers
Server Methodology Input Format Output Key Features
SwissTargetPrediction 2D/3D similarity to known ligandsSMILES, mol2List of probable targets with probability scoreUser-friendly interface, provides links to target information.
SuperPred Ligand-based (2D fingerprints)SMILESPredicted targets with confidence scoresOffers detailed information on the known ligands for each predicted target.
PharmMapper Pharmacophore mappingmol2, sdfRanked list of potential targets with pharmacophore fit scoresAllows for more detailed 3D structural comparisons.

Note: The data presented in this table is for comparative purposes and does not represent actual predictions for this compound.

Experimental Protocol: Target Prediction using SwissTargetPrediction
  • Input: Navigate to the SwissTargetPrediction web server.

  • Molecule Submission: Input the SMILES string for this compound (CCC(C)C=CC(C)CO) into the query box.

  • Organism Selection: Select the desired organism (e.g., Homo sapiens).

  • Prediction: Initiate the prediction process.

  • Analysis: The output will be a list of potential protein targets, ranked by a probability score. Each predicted target will have links to relevant databases (e.g., UniProt, ChEMBL) for further investigation.

ADMET Prediction: Assessing Drug-Likeness and Safety

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.[2] Numerous web servers are available for this purpose, each with its own set of predictive models.

Comparison of ADMET Prediction Servers
Server Predicted Properties Input Format Output Key Features
ADMETlab 3.0 Comprehensive ADMET, physicochemical properties, medicinal chemistry characteristics.[3]SMILES, sdfDetailed report with numerical predictions and graphical representations.[3]Offers a wide range of predictions and an intuitive user interface.[3]
pkCSM Pharmacokinetics (ADMET) and toxicity properties using graph-based signatures.SMILESTabulated results of various ADMET parameters.Provides predictions for a broad spectrum of pharmacokinetic and toxicity endpoints.
ProTox-II Toxicity prediction for various endpoints (e.g., hepatotoxicity, carcinogenicity).SMILESToxicity class prediction and LD50 values.Focuses specifically on predicting the toxicity of small molecules.

Note: The data presented in this table is for comparative purposes and does not represent actual predictions for this compound.

Experimental Protocol: ADMET Prediction using ADMETlab 3.0
  • Input: Access the ADMETlab 3.0 web server.

  • Molecule Submission: Enter the SMILES string for this compound.

  • Prediction: Run the prediction.

  • Analysis: The server will provide a comprehensive report detailing various physicochemical properties (e.g., molecular weight, logP), absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity profiles.

Molecular Docking: Elucidating Binding Interactions

Once potential targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound to the target protein's binding site.[4][5] This structure-based method requires the 3D structure of the target protein, which can often be obtained from the Protein Data Bank (PDB).

Molecular_Docking_Workflow Prepare_Protein Prepare Target Protein (from PDB) Define_Binding_Site Define Binding Site Prepare_Protein->Define_Binding_Site Prepare_Ligand Prepare Ligand (this compound) Run_Docking Run Docking Simulation Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Docking Poses & Scoring Run_Docking->Analyze_Results

Figure 2: A generalized workflow for molecular docking.

Comparison of Molecular Docking Software
Software Algorithm Scoring Function Key Features
AutoDock Vina Iterated local search global optimizerEmpirical-based free energy scoring functionWidely used, open-source, and known for its speed and accuracy.
Glide (Schrödinger) Hierarchical search protocolChemScore, GlideScoreCommercial software with a highly refined scoring function and user-friendly interface.
GOLD Genetic algorithmGoldScore, ChemScore, ASP, PLPKnown for its handling of ligand and protein flexibility.

Note: The data presented in this table is for comparative purposes and does not represent actual docking scores for this compound.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Protein Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization.

    • Define rotatable bonds and save in PDBQT format using AutoDock Tools.

  • Grid Box Definition:

    • Define the search space (grid box) around the predicted binding site of the target protein. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Execution:

    • Run AutoDock Vina from the command line, specifying the prepared protein, ligand, and grid box configuration file.

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics Simulations: Assessing Complex Stability

To further refine the docking results and assess the stability of the predicted protein-ligand complex, molecular dynamics (MD) simulations can be performed.[6] MD simulations provide insights into the dynamic behavior of the complex over time.

Comparison of MD Simulation Software
Software Force Field Key Features
GROMACS GROMOS, AMBER, CHARMM, OPLSHigh-performance, open-source, and widely used in the academic community.
AMBER AMBERA comprehensive suite of tools for MD simulations, particularly for biomolecules.
NAMD CHARMMHighly scalable for large biomolecular systems and parallel computing environments.

Note: The data presented in this table is for comparative purposes.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Prepare the topology files for the protein-ligand complex using a chosen force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[6]

    • Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system.[6]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.[6]

  • Equilibration:

    • Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This stabilizes the temperature and pressure of the system.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

Conclusion

This guide provides a comparative framework for the in silico prediction of the bioactivity of this compound. By following the proposed workflow and utilizing the compared tools and protocols, researchers can generate valuable preliminary data to guide further experimental validation. It is imperative to remember that in silico predictions are hypotheses that require confirmation through in vitro and in vivo studies. The integration of these computational methods into the early stages of research can significantly accelerate the discovery and development of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Ethylnon-2-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Ethylnon-2-en-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. Personnel must wear appropriate protective gear to minimize exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific Requirement
Eye and Face Chemical safety goggles or a face shield are necessary to protect against splashes.
Hand Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
Body A laboratory coat or chemical-resistant apron should be worn to protect against spills.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. A respirator may be necessary for large-volume handling.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Do not pour this chemical down the drain.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification: Label a dedicated, clean, and chemically compatible waste container as "Hazardous Waste: Flammable Liquids - this compound". Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to prevent spills.

    • Avoid mixing with incompatible waste streams, such as strong oxidizing agents, acids, or bases, to prevent exothermic reactions.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area (SAA), which should be a cool, dry, and well-ventilated location away from heat sources, sparks, and open flames.[1][2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Using non-sparking tools, collect the absorbed material and place it in the designated hazardous waste container.[2]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Once the waste container is full (up to 90% capacity), ensure it is properly sealed and labeled.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Proper Disposal

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal A Identify Waste (this compound) B Select & Label Waste Container A->B C Transfer Waste to Container B->C D Securely Close Container C->D F Spill Occurs? E Store in Designated Satellite Accumulation Area D->E I Container Full? E->I G Contain with Inert Absorbent F->G Yes F->I No H Collect & Add to Waste Container G->H J Arrange for EHS Pickup I->J Yes K Proper Disposal by Licensed Contractor J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Ethylnon-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Ethylnon-2-en-1-ol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Safety Data

The following table summarizes the known and estimated physicochemical and toxicological properties of 5-Ethyl-2-nonanol, which can be used as a proxy for this compound.

PropertyValueSource
Molecular Formula C11H24OECHEMI
Molecular Weight 172.31 g/mol ECHEMI
Boiling Point 225 °CECHEMI[1]
Flash Point 99.2 °CECHEMI[1]
Density (estimated) 0.8447 g/mLChemicalBook[2], ECHEMI[1]
Vapor Pressure 0.02 mmHg at 25°CECHEMI[1]
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effectsECHEMI[1]

Operational Plan for Safe Handling

Adherence to the following step-by-step operational plan is critical to minimize risks associated with handling this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible and operational.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile, chloroprene, or butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.

  • Footwear: Wear closed-toe shoes.

3. Chemical Handling Procedure:

  • Before starting any work, ensure you have read and understood this safety guide.

  • Carefully inspect the container for any damage or leaks before opening.

  • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke in the laboratory area.

4. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe 1. Safety First handling Chemical Handling - Work in fume hood - Inspect container - Careful transfer ppe->handling 2. Proceed to Handling use Experimental Use handling->use 3. Perform Experiment spill Spill Response handling->spill In case of spill use->spill In case of spill waste Waste Collection - Segregate waste - Use labeled, sealed container use->waste 4. Generate Waste spill->waste Contain and collect decon Decontamination - Clean work area - Remove PPE waste->decon 5. After Waste Collection disposal Disposal - Store in designated area - Contact EHS for pickup decon->disposal 6. Final Disposal Step end End of Process disposal->end

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.